Product packaging for 5-Morpholino-1H-pyrazol-3-amine(Cat. No.:CAS No. 756814-98-9)

5-Morpholino-1H-pyrazol-3-amine

Numéro de catalogue: B1277854
Numéro CAS: 756814-98-9
Poids moléculaire: 168.2 g/mol
Clé InChI: RUXSLDDVUHUPHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Morpholino-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of novel therapeutic agents. Its structure incorporates both a pyrazole ring, a privileged scaffold in pharmacology, and a morpholine group, which can enhance solubility and influence bioavailability. The primary value of this aminopyrazole derivative lies in its role as a versatile building block for the construction of more complex, fused heterocyclic systems. Specifically, 3(5)-aminopyrazoles like this compound are crucial precursors in synthesizing pyrazolo[1,5-a]pyrimidine cores, a structure found in potent and highly selective inhibitors of biological targets such as Dipeptidyl peptidase-4 (DPP-4) for diabetes research . The pyrazolone scaffold, to which this compound is related, is present in drugs with a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . Researchers utilize this compound to develop new drug candidates by exploring structure-activity relationships (SAR), where the morpholino and amine groups offer points for further functionalization to optimize binding affinity and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4O B1277854 5-Morpholino-1H-pyrazol-3-amine CAS No. 756814-98-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-morpholin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSLDDVUHUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398985
Record name 5-Morpholino-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756814-98-9
Record name 5-Morpholino-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 5-Morpholino-1H-pyrazol-3-amine

This guide provides a comprehensive overview of a potential synthetic pathway for this compound, a molecule of interest for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process involving the formation of a pyrazole core, followed by sequential functionalization to introduce the desired morpholino and amine moieties.

The synthesis of this compound can be envisioned through a four-step sequence starting from a readily available pyrazole derivative. The key transformations include nitration, chlorination, nucleophilic substitution, and reduction.

Synthesis_Workflow Start 3-Methyl-1H-pyrazole Step1 Nitration Start->Step1 Intermediate1 3-Methyl-5-nitro-1H-pyrazole Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Intermediate3 5-Morpholino-3-nitro-1H-pyrazole Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Logical_Flow cluster_0 Functionalization of Pyrazole Ring cluster_1 Introduction of Substituents Nitration Nitration (C5-NO2) Chlorination Chlorination (C5-Cl) Nitration->Chlorination activates for nucleophilic attack Substitution Nucleophilic Substitution (C5-Morpholino) Chlorination->Substitution provides leaving group Reduction Nitro Reduction (C3-NH2) Substitution->Reduction installs morpholino group

solubility of 5-Morpholino-1H-pyrazol-3-amine in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Morpholino-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental solubility data for this specific compound in public literature, this guide combines theoretical predictions with established experimental methodologies to offer a robust resource for researchers.

Physicochemical Properties and Predicted Solubility

Based on its chemical structure, the predicted aqueous solubility of this compound is presented below. These values were calculated using established computational models.

Data Presentation: Predicted Solubility of this compound

SolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)Prediction Method
Water1.150.0063ALOGPS

Note: The data presented is derived from computational predictions and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To complement the predicted data, this section details standardized experimental protocols for determining both thermodynamic and kinetic solubility. These methods are widely accepted in the pharmaceutical industry and can be applied to this compound.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. The shake-flask method is the gold standard for this determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, water, ethanol, phosphate-buffered saline [PBS]) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-48h) A->B C Centrifuge or Filter B->C D Analyze supernatant/filtrate (HPLC or LC-MS) C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared from a DMSO stock. This high-throughput method is valuable for early screening of compound libraries.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate and perform serial dilutions.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using HPLC or LC-MS.

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_dil Dilution cluster_inc Incubation cluster_detect Detection A Prepare DMSO stock solution B Add to aqueous buffer (serial dilution) A->B C Incubate with shaking (1-2h) B->C D Measure turbidity (Nephelometry) C->D

Caption: Workflow for Kinetic Solubility Determination.

Biological Context: Potential Signaling Pathway Interactions

The pyrazole scaffold is a common feature in many kinase inhibitors. While the specific targets of this compound are not yet fully elucidated, a related compound, {3-(1-(2,3-difluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine}, has been identified as a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1) and TANK-binding kinase 1 (TBK1).

Given this structural similarity, it is plausible that this compound may also interact with these or other related kinases. The diagram below illustrates a simplified representation of the PDK1 signaling pathway, a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Signaling Pathway: PI3K/AKT/mTOR Pathway and PDK1

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Morpholino-1H- pyrazol-3-amine (Potential Inhibitor) Inhibitor->PDK1 inhibits

Caption: Potential inhibition of the PDK1 signaling pathway.

Conclusion

This technical guide provides essential information for researchers working with this compound. While direct experimental solubility data is currently lacking, the provided computational predictions offer a valuable starting point. The detailed experimental protocols for thermodynamic and kinetic solubility will enable researchers to generate precise, in-house data. Furthermore, the exploration of potential interactions with key signaling pathways, such as the PDK1 cascade, provides a biological context for future studies and highlights the compound's potential as a kinase inhibitor. As with any compound in early-stage research, it is imperative that these theoretical and generalized insights are validated through rigorous experimental investigation.

Technical Guide: Spectroscopic Analysis of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Morpholino-1H-pyrazol-3-amine. Due to the limited availability of public data for this specific compound, this guide presents predicted spectral data based on the analysis of closely related pyrazole derivatives and general principles of spectroscopic analysis. The experimental protocols provided are standardized methods for the analysis of small organic molecules of this class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

IUPAC Name: 5-(Morpholin-4-yl)-1H-pyrazol-3-amine

CAS Number: 537039-13-7 (for hydrochloride salt)

Molecular Formula: C₈H₁₄N₄O

Molecular Weight: 182.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established chemical shift values for similar heterocyclic systems and functional groups.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5s1HH4 (pyrazole ring)
~4.5br s2HNH₂
~3.7t4HO-(CH₂)₂
~3.0t4HN-(CH₂)₂
~9.0br s1HNH (pyrazole ring)
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155C3 (pyrazole ring)
~145C5 (pyrazole ring)
~90C4 (pyrazole ring)
~66O-(CH₂)₂
~48N-(CH₂)₂
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
m/zIon
183.1246[M+H]⁺
205.1065[M+Na]⁺
182.1168[M]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound hydrochloride).

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.2 s

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

LC-MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Mass Range: 50-500 m/z

    • Acquisition Rate: 2 spectra/s

Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

  • Determine the accurate mass of the molecular ion ([M+H]⁺).

  • Use the accurate mass to calculate the elemental composition.

  • Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H & ¹³C) purification->nmr_analysis Sample ms_analysis Mass Spectrometry (LC-MS) purification->ms_analysis Sample structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation Spectral Data ms_analysis->structure_elucidation Spectral Data data_reporting Data Reporting structure_elucidation->data_reporting

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR (Proton Environment) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr mol_weight Molecular Weight compound->mol_weight structure Chemical Structure h_nmr->structure Confirms connectivity c_nmr->structure Confirms backbone fragmentation Fragmentation Pattern mol_weight->fragmentation fragmentation->structure Confirms fragments

The Rising Potential of Morpholino Pyrazole Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intersection of morpholine and pyrazole scaffolds in medicinal chemistry has given rise to a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and kinase inhibitory properties of morpholino pyrazole derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and development in this exciting area.

Core Biological Activities and Quantitative Data

Morpholino pyrazole derivatives have demonstrated significant potential across multiple therapeutic areas. The following tables summarize the key quantitative data from various studies, highlighting their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents.

Anticancer Activity

The antiproliferative properties of morpholino pyrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of Morpholino Pyrazole Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine seriesProstate (PC-3)< 0.001[1]
Pyrazole-indole hybrid 7a Liver (HepG2)6.1 ± 1.9[2]
Pyrazole-indole hybrid 7b Liver (HepG2)7.9 ± 1.9[2]
Pyrazole-indole hybrids 5a-j, 7a-e Breast (MCF-7)10.6 ± 2.3 to 63.7 ± 5.5[2]
Benzo[b]thiophen-2-yl-pyrazol-1-yl-methanone b17 Liver (HepG2)3.57[3]
1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide--[4]

Note: This table presents a selection of data from the cited literature. For a complete dataset, please refer to the original publications.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholino pyrazole derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Morpholino Pyrazole Derivatives (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(2-morpholinoquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl derivativesS. aureus, E. faecalis, B. subtilis32 - 512
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a S. aureus, B. subtilis, K. pneumoniae62.5 - 125[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a A. niger, C. albicans2.9 - 7.8[5]
Various pyrazoline derivativesS. aureus64
Various pyrazoline derivativesE. faecalis32
Various pyrazoline derivativesC. albicans64

Note: This table presents a selection of data from the cited literature. For a complete dataset, please refer to the original publications.

Kinase Inhibitory Activity

Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Morpholino pyrazole derivatives have been identified as potent inhibitors of several kinases, particularly within the PI3K/Akt/mTOR signaling pathway.

Table 3: Kinase Inhibitory Activity of Morpholino Pyrazole Derivatives (IC50 Values)

Compound/DerivativeTarget KinaseIC50 (nM)Reference
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine seriesmTOR< 1[1]
Bridged morpholino pyrazolopyrimidine analoguesmTORSubnanomolar[6]
Imidazo[1,2-b]pyridazine derivative R23 mTOR67[7]
Tetrahydopyrimidipyrrolooxazine derivative 68 mTORC165[8]
Tetrahydopyrimidipyrrolooxazine derivative 69 mTORC198[8]

Note: This table presents a selection of data from the cited literature. For a complete dataset, please refer to the original publications.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section outlines the typical experimental protocols for the synthesis and biological evaluation of morpholino pyrazole derivatives, compiled from various research articles.

General Synthesis of Morpholino Pyrazole Derivatives

The synthesis of morpholino pyrazole derivatives often involves a multi-step process. A representative synthetic route is the reaction of a chalcone precursor with a hydrazine derivative to form the pyrazoline ring, which can be subsequently modified.

Protocol:

  • Synthesis of Chalcone Precursor: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for a specified time, and the resulting chalcone is isolated by filtration and purified by recrystallization.

  • Synthesis of Pyrazoline Ring: The synthesized chalcone is refluxed with hydrazine hydrate or a substituted hydrazine in a solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline derivative is collected by filtration and purified.

  • Introduction of the Morpholino Moiety: The pyrazoline derivative is then reacted with a morpholino-containing reagent, often involving a nucleophilic substitution reaction. The specific conditions (solvent, temperature, and catalyst) will vary depending on the nature of the reactants.

  • Purification and Characterization: The final morpholino pyrazole derivative is purified using column chromatography and characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[9][10][11]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (morpholino pyrazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][3]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is determined using the broth microdilution method, a standard technique for assessing the antimicrobial activity of a compound.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The morpholino pyrazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Kinase Inhibition Assay

The inhibitory effect of morpholino pyrazole derivatives on specific kinases is often determined using in vitro kinase assays.

Protocol:

  • Assay Components: The assay is typically performed in a microplate format and includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is measured at each compound concentration, and the data is plotted to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[1][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start Starting Materials (e.g., Chalcones, Hydrazines) Synthesis Chemical Synthesis of Morpholino Pyrazole Derivatives Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Kinase Kinase Inhibition Assays Characterization->Kinase Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Kinase->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism End Lead Compound Identification Mechanism->End

General experimental workflow for the development of morpholino pyrazole derivatives.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a frequent target for anticancer drug development. Several morpholino pyrazole derivatives have shown potent inhibitory activity against mTOR, a key kinase in this pathway.

mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Morpholino_Pyrazole Morpholino Pyrazole Derivatives Morpholino_Pyrazole->mTORC1

Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino pyrazole derivatives.

Conclusion and Future Directions

The compelling biological activities of morpholino pyrazole derivatives underscore their potential as lead compounds for the development of new therapeutics. The data presented in this guide highlight their potent anticancer, antimicrobial, and kinase inhibitory effects. The provided experimental protocols offer a foundation for researchers to build upon in their own investigations.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further elucidation of their mechanisms of action, particularly in the context of specific signaling pathways, will be crucial for their clinical translation. The continued exploration of the chemical space around the morpholino pyrazone scaffold is a promising avenue for the discovery of next-generation therapeutic agents.

References

discovery and history of pyrazole-based compounds in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Research

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrent in a multitude of biologically active compounds.[4][5][6] From the first synthetic drug of the 19th century to modern-day blockbuster treatments for cancer and inflammatory diseases, the history of pyrazole is inextricably linked with the evolution of drug discovery itself. This technical guide delves into the seminal discoveries, key synthetic methodologies, and the scientific progression of pyrazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

The Dawn of Pyrazole Chemistry: Knorr and the First Synthetic Drug

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[7][8][9][10] While searching for quinine-related compounds, Knorr ingeniously reacted phenylhydrazine with ethyl acetoacetate, leading not to a quinoline, but to a novel pyrazolone derivative.[9][11][12] This compound, 1-phenyl-3-methyl-5-pyrazolone, was subsequently methylated to produce Antipyrine (also known as phenazone).[11][12]

Pharmacological testing revealed Antipyrine's potent analgesic and antipyretic properties.[7][11] Patented in 1883, it was rapidly commercialized and became the first fully synthetic drug to achieve widespread use, dominating the market until the rise of Aspirin.[7] Knorr's work was not only a commercial success but also a foundational moment in synthetic medicinal chemistry, demonstrating that laboratory-synthesized molecules could serve as effective therapeutic agents.[11]

This initial discovery spurred the development of the Knorr Pyrazole Synthesis , a robust and versatile method involving the condensation of hydrazines with 1,3-dicarbonyl compounds, which remains a cornerstone of pyrazole chemistry today.[3][8][13][14] While Knorr synthesized the first pyrazolone derivative, the parent pyrazole ring itself was first synthesized in 1898 by Hans von Pechmann from the reaction of acetylene and diazomethane.[15]

The Evolution into Anti-Inflammatory Agents: The COX Era

For decades, pyrazole derivatives were primarily known for their analgesic and antipyretic effects. A significant leap in understanding their mechanism and application came with the discovery of cyclooxygenase (COX) enzymes, the key targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It was found that pyrazole-containing compounds like Phenylbutazone exerted their anti-inflammatory effects by inhibiting these enzymes.

The discovery of two distinct COX isoforms—COX-1, a constitutive enzyme involved in protecting the gastric mucosa and maintaining platelet function, and COX-2, an inducible enzyme upregulated at sites of inflammation—revolutionized the field. The major drawback of traditional NSAIDs was their non-selective inhibition of both isoforms, leading to gastrointestinal side effects. This created a clear objective for drug developers: create selective COX-2 inhibitors that would retain anti-inflammatory efficacy while minimizing gastric toxicity.

This quest culminated in the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole derivative, approved in 1999.[5] Celecoxib was a landmark drug, representing one of the first highly successful selective COX-2 inhibitors.[16][17] Its development solidified the pyrazole scaffold as a premier framework for designing selective enzyme inhibitors and spurred the synthesis of countless new derivatives.[16][17][18]

Modern Renaissance: A Scaffold for Diverse Therapeutics

The 21st century has witnessed an explosion in the application of the pyrazole core far beyond anti-inflammatory agents. The metabolic stability and versatile synthetic accessibility of the pyrazole ring have made it a favored building block in modern drug discovery.[5] A significant surge in the approval of pyrazole-containing drugs has been observed since 2016.[5]

Today, pyrazole derivatives are integral to a wide array of therapeutic classes:

  • Oncology: As potent kinase inhibitors (e.g., Ruxolitinib, Ibrutinib, Axitinib, Lorlatinib) used to treat various cancers.[5]

  • Urology: In the blockbuster drug Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[5]

  • Infectious Diseases: In novel antiviral agents like Lenacapavir for HIV.[5]

  • Cardiopulmonary Conditions: For treating pulmonary hypertension (e.g., Riociguat).[5]

  • Agrochemicals: The pyrazole ring is also present in numerous herbicides, insecticides, and fungicides.[3][15]

The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the predominantly synthetic history of this important chemical class.[15][19][20]

Quantitative Data on Pyrazole-Based COX Inhibitors

The development of pyrazole-based NSAIDs has been driven by optimizing their potency and selectivity for the COX-2 enzyme over the COX-1 isoform. The table below summarizes inhibitory concentration (IC₅₀) and selectivity index (SI) data for key compounds, demonstrating the progression towards COX-2 selectivity.

CompoundTargetIC₅₀ (μM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Year of NoteReference
Celecoxib COX-1>10>277 (varies by assay)1999 (Approval)[16][18]
COX-20.052 - 1.11[16][18]
Compound 9 COX-150192.32012[18]
COX-20.26[18]
PYZ7 COX-1>100High (not specified)~2018[16]
COX-20.10 - 0.27[16]
PYZ19 COX-1>100>19.9~2019[16]
COX-25.01[16]
Compound 5f COX-114.349.56~2023[21]
COX-21.50[21]
Compound 6f COX-19.568.31~2023[21]
COX-21.15[21]

Note: IC₅₀ and SI values can vary significantly based on the specific assay conditions used.

Experimental Protocols

Key Experiment: The Knorr Pyrazole Synthesis

The Knorr synthesis is the classic method for preparing pyrazole derivatives and represents the foundational experiment in this field. The following is a representative protocol for the synthesis of a pyrazolone from a β-ketoester and hydrazine, a variation of the original 1883 experiment.[13]

Objective: To synthesize a 5-pyrazolone derivative via the condensation of ethyl benzoylacetate with hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Deionized water

  • Scintillation vial (20 mL)

  • Stir bar, hot plate with stirring capability

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)

  • Mobile phase: 30% ethyl acetate / 70% hexane

  • Buchner funnel and filter paper

Methodology:

  • Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring.

  • Monitoring the Reaction: After 1 hour, monitor the reaction's progress by performing a three-lane TLC analysis. Use 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) in one lane, the reaction mixture in a second, and a co-spot in the third.

  • Reaction Completion and Precipitation: Continue heating until the TLC analysis confirms the complete consumption of the starting ketoester. Once complete, add 10 mL of deionized water to the hot, stirring reaction mixture to induce precipitation of the product.

  • Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while maintaining rapid stirring to promote crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual impurities.

  • Drying and Characterization: Allow the product to air dry completely on the filter paper. Once dry, determine the final mass and calculate the percent yield. Characterize the product by determining its melting point range.

Visualizations

Logical and Experimental Workflows

Discovery_Timeline cluster_19th_Century 19th Century Foundational Work cluster_20th_Century 20th Century Developments cluster_21st_Century 21st Century Expansion 1883 1883: Knorr synthesizes Antipyrine (Phenazone) 1898 1898: Pechmann synthesizes the parent Pyrazole ring 1883->1898 Establishes Synthetic Utility 1959 1959: First natural pyrazole isolated from watermelon seeds 1999 1999: FDA approves Celecoxib, a selective COX-2 inhibitor 1959->1999 Shift to Mechanism-based Design Post_2000 Explosion of Pyrazole-based drugs: Kinase Inhibitors (Oncology) PDE5 Inhibitors (Sildenafil) Antivirals (Lenacapavir) 1999->Post_2000 Validates Scaffold for Selectivity

Caption: A timeline of key milestones in the history of pyrazole research.

Knorr_Synthesis_Workflow reagents 1. Combine Reactants (β-Ketoester + Hydrazine) catalysis 2. Add Solvent (Propanol) & Catalyst (Acetic Acid) reagents->catalysis heating 3. Heat at 100°C with Stirring catalysis->heating monitoring 4. Monitor via TLC heating->monitoring monitoring->heating Incomplete precipitation 5. Add Water to Precipitate Product monitoring->precipitation Complete isolation 6. Cool, Filter, and Wash Solid precipitation->isolation characterization 7. Dry and Characterize (Yield, Melting Point) isolation->characterization

Caption: Experimental workflow for the Knorr Pyrazole Synthesis.

Signaling Pathway

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes Release cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammation) arachidonic_acid->cox2 pg_cox1 Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pg_cox1 pg_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->pg_cox2 celecoxib Celecoxib (Pyrazole-Based NSAID) celecoxib->cox2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based NSAIDs.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 5-Morpholino-1H-pyrazol-3-amine, a chemical compound utilized in various research and development applications. Due to the limited availability of comprehensive toxicological data for this specific compound, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The following sections detail the known properties, potential hazards, and essential procedures for the safe use, storage, and disposal of this compound.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. While a comprehensive experimental dataset for this specific molecule is not publicly available, the following table summarizes key information derived from available safety data sheets and analogous compounds.

PropertyData
Molecular Formula C₇H₁₂N₄O
Appearance Not specified
Odor Not specified
Solubility No information available
Stability Stable under recommended storage conditions
Incompatible Materials Acids, Strong oxidizing agents, Acid chlorides[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

Hazard Identification and Precautionary Measures

The toxicological properties of this compound have not been fully investigated[1]. Therefore, it should be handled with the utmost care, assuming it may be harmful. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[2]

  • Wear appropriate protective clothing, gloves, and eye/face protection.[1][2]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection For operations with potential for aerosolization or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures should be followed:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as acids and strong oxidizing agents.[1]

Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Do not empty into drains.[1]

Experimental Workflow and Safety Logic

To ensure a systematic and safe approach to handling this compound in a research setting, the following workflow should be implemented.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review Safety Data Sheet b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh/Measure Compound c->d Proceed to handling e Perform Experiment d->e f Close Container Tightly After Use e->f g Decontaminate Workspace f->g Proceed to cleanup h Dispose of Waste According to Protocol g->h i Remove and Clean PPE h->i j Wash Hands Thoroughly i->j

Figure 1. Safe Handling Workflow for this compound.

Emergency Response Protocol

In the event of a spill or other emergency, a clear and practiced response is essential. The following diagram outlines the logical steps for an emergency response.

G start Spill or Exposure Occurs assess Assess Severity start->assess small_spill Small Spill? assess->small_spill first_aid Administer First Aid (See Section 4) assess->first_aid Personnel Exposure evacuate Evacuate Immediate Area small_spill->evacuate No ppe_check Wearing Appropriate PPE? small_spill->ppe_check Yes notify Notify Lab Supervisor/ Safety Officer evacuate->notify end Incident Reported and Resolved notify->end get_ppe Don Necessary PPE ppe_check->get_ppe No contain Contain Spill with Inert Absorbent Material ppe_check->contain Yes get_ppe->contain cleanup Collect and Place in Sealed Container for Disposal contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->end seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->end

Figure 2. Emergency Response Logic for Incidents Involving this compound.

References

Navigating the Research Landscape of 5-Morpholino-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-1H-pyrazol-3-amine is a heterocyclic amine that belongs to the aminopyrazole class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its proven utility in developing a wide range of biologically active molecules. Aminopyrazoles are key building blocks in the synthesis of compounds targeting various enzymes and receptors, most notably protein kinases. This technical guide provides an in-depth overview of the commercially available form of this compound, its applications in research, and representative experimental methodologies.

Commercial Availability and Supplier Data

For research purposes, this compound is primarily available as its hydrochloride salt, This compound hydrochloride (CAS No. 537039-13-7). This salt form generally offers improved stability and handling properties. Researchers should consider the potential impact of the hydrochloride salt on their specific experimental conditions.

Below is a summary of typical product specifications from various commercial suppliers. It is crucial to request a detailed Certificate of Analysis (CoA) from the chosen supplier for lot-specific data.

ParameterTypical Specification
Chemical Name This compound hydrochloride
CAS Number 537039-13-7
Molecular Formula C₇H₁₃ClN₄O
Molecular Weight 204.66 g/mol
Purity ≥95% to ≥97% (as specified by supplier)
Appearance Solid or powder
Storage Sealed in a dry environment at room temperature
Solubility Soluble in organic solvents and water (as per supplier data)

Application in Drug Discovery: A Kinase Inhibitor Building Block

The 3-aminopyrazole core is a versatile scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The amino group of this compound serves as a key nucleophile in reactions to construct more complex molecules that can bind to the ATP-binding site of kinases.

A common synthetic strategy involves the reaction of an aminopyrazole with a substituted pyrimidine, often a chloropyrimidine. This nucleophilic aromatic substitution reaction forms a pyrazolyl-pyrimidine core, a common feature in many potent kinase inhibitors.

G cluster_0 Generic Kinase Signaling Pathway cluster_1 Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates TF Transcription Factor Kinase_Cascade->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Kinase_Inhibitor Pyrazolyl-pyrimidine Kinase Inhibitor Kinase_Cascade_Inhibited Intracellular Kinase Cascade Kinase_Inhibitor->Kinase_Cascade_Inhibited Inhibits

Figure 1. Generic kinase signaling pathway and the point of intervention for pyrazolyl-pyrimidine inhibitors.

Experimental Protocols

Representative Synthesis of a N-(5-morpholino-1H-pyrazol-3-yl)pyrimidin-4-amine derivative:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add a substituted 4-chloropyrimidine (1.0-1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from several hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-(5-morpholino-1H-pyrazol-3-yl)pyrimidin-4-amine derivative.

G cluster_workflow Synthetic Workflow Start This compound HCl + 4-Chloropyrimidine Reaction Nucleophilic Substitution (Solvent, Base, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Pyrazolyl-pyrimidine Product Purification->Product

Figure 2. General workflow for the synthesis of a pyrazolyl-pyrimidine derivative.

Conclusion

This compound, primarily supplied as its hydrochloride salt, is a valuable building block for medicinal chemists, particularly in the field of kinase inhibitor discovery. Its aminopyrazole core provides a strategic starting point for the synthesis of complex heterocyclic compounds. While detailed, published experimental data for this specific molecule is limited, its utility can be inferred from the extensive research on related aminopyrazole derivatives. Researchers are advised to obtain detailed specifications from their chosen supplier and can use the representative methodologies provided here as a foundation for their synthetic endeavors.

The Ascendancy of 5-Morpholino-1H-pyrazol-3-amine Analogs in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the burgeoning significance of 5-Morpholino-1H-pyrazol-3-amine and its analogs as a privileged scaffold in contemporary drug development. This whitepaper, tailored for researchers, scientists, and professionals in the pharmaceutical industry, provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of compounds. The review highlights their potential in developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

The pyrazole nucleus is a well-established pharmacophore, and the incorporation of a morpholine moiety at the 5-position and an amine group at the 3-position of the pyrazole ring has given rise to a new generation of molecules with diverse and potent biological activities. These compounds have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in disease states.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogs predominantly relies on established methods of pyrazole ring formation, with the Knorr pyrazole synthesis and multicomponent reactions being the most prevalent.[1][2] The general approach often involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.

A representative synthetic pathway to a substituted pyrazol-3-amine involves the reaction of a β-ketonitrile with a hydrazine, a method that offers a direct route to the 3-aminopyrazole core. Further functionalization, including the introduction of the morpholine group, can be achieved through various synthetic transformations.

Biological Activities and Therapeutic Potential

Analogs of this compound have exhibited a remarkable breadth of biological activities, positioning them as attractive candidates for therapeutic development in several key areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Their mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: Several analogs have been identified as potent inhibitors of key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] The morpholine moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket of these kinases, contributing to the potency and selectivity of the inhibitors.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineReference
Analog 1 VEGFR-215HUVEC[5]
Analog 2 CDK295HCT116[6]
CHMFL-FLT3-213 FLT3-ITD1MV4-11[3]
Analog 3 EGFR970A549[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. This compound analogs have emerged as promising candidates due to their ability to modulate key inflammatory signaling pathways.

RIPK1 Inhibition: A notable area of investigation is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptosis.[8] A series of 1H-pyrazol-3-amine derivatives have been developed as potent and selective RIPK1 inhibitors, demonstrating efficacy in preclinical models of inflammatory diseases.

Compound IDTargetIC50 (nM)In Vivo ModelReference
Compound 44 RIPK1<10TNF-α-induced SIRS[9]
Analog 4 COX-210Carrageenan-induced paw edema[10]

Signaling Pathways Modulated by this compound Analogs

The therapeutic effects of these compounds are underpinned by their ability to interfere with specific intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these promising molecules.

RIPK1 Signaling Pathway

RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway, regulating both cell survival and cell death pathways, including apoptosis and necroptosis.[1][8] In inflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to excessive cell death and inflammation. Inhibitors based on the this compound scaffold can block the kinase function of RIPK1, thereby preventing the downstream inflammatory cascade.[9]

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival & Pro-inflammatory) cluster_complex_II Complex II (Cell Death) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1_kinase RIPK1 (Kinase) TNFR1->RIPK1_kinase TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ubiquitinates LUBAC LUBAC RIPK1_scaffold->LUBAC IKK_Complex IKK Complex LUBAC->IKK_Complex Activates NF-kB NF-kB IKK_Complex->NF-kB Activates Gene_Expression Gene_Expression NF-kB->Gene_Expression Promotes (Inflammation, Survival) FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis 5-Morpholino-1H-pyrazol-3-amine_Analog This compound Analog (Inhibitor) 5-Morpholino-1H-pyrazol-3-amine_Analog->RIPK1_kinase Inhibits

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][11] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[12] Pyrazole-based inhibitors can block the ATP-binding site of VEGFR-2, thereby abrogating its kinase activity and inhibiting angiogenesis.[5]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLC-gamma PLC-gamma VEGFR-2->PLC-gamma PI3K PI3K VEGFR-2->PI3K PKC PKC PLC-gamma->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Survival Cell_Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Cell_Migration Cell_Migration ERK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis 5-Morpholino-1H-pyrazol-3-amine_Analog This compound Analog (Inhibitor) 5-Morpholino-1H-pyrazol-3-amine_Analog->VEGFR-2 Inhibits

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

CDK Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[13][14] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[14] The this compound scaffold has been incorporated into inhibitors that target specific CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[6]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase G2_Phase G2_Phase S_Phase->G2_Phase M_Phase M_Phase G2_Phase->M_Phase M_Phase->G1_Phase Cyclin_E Cyclin_E Cyclin_E_CDK2_Complex Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2_Complex CDK2 CDK2 CDK2->Cyclin_E_CDK2_Complex Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2->Cell_Cycle_Arrest Inhibition leads to pRb pRb Cyclin_E_CDK2_Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases Gene_Transcription Gene Transcription (for S-phase entry) E2F->Gene_Transcription Gene_Transcription->S_Phase Promotes 5-Morpholino-1H-pyrazol-3-amine_Analog This compound Analog (Inhibitor) 5-Morpholino-1H-pyrazol-3-amine_Analog->CDK2 Inhibits

Caption: CDK2-Mediated G1/S Transition and Inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of this compound analogs.

General Procedure for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole derivatives.[1] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • β-Ketoester (e.g., ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate) (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the β-ketoester in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2, RIPK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated potent and selective activities against a range of important biological targets, particularly protein kinases involved in cancer and inflammation. The structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • The synthesis of more diverse libraries of analogs to explore a wider range of biological targets.

  • The optimization of pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and drug-like characteristics.

  • The investigation of combination therapies to overcome drug resistance and improve treatment outcomes.

  • The exploration of novel therapeutic applications beyond cancer and inflammation.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of innovative medicines to address unmet medical needs.

References

Preliminary In-Vitro Screening of 5-Morpholino-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This technical guide outlines a comprehensive preliminary in-vitro screening cascade for the novel compound, 5-Morpholino-1H-pyrazol-3-amine. Due to the nascent stage of research on this specific molecule, this document provides a series of established, representative experimental protocols and data presentation formats based on methodologies successfully applied to analogous pyrazole-based compounds. The objective is to furnish a foundational framework for the initial biological evaluation of this and similar heterocyclic small molecules.

Introduction

The fusion of a pyrazole ring, a core component in numerous FDA-approved drugs, with a morpholine moiety, a group known to improve pharmacokinetic properties, suggests that this compound holds significant potential as a bioactive agent. Preliminary screening is essential to elucidate its biological profile and identify promising avenues for therapeutic development. This guide details a multi-pronged in-vitro approach targeting key areas where pyrazole derivatives have shown considerable promise: oncology, inflammation, and kinase-mediated signaling.

Proposed Screening Assays & Experimental Protocols

A tiered screening approach is recommended, beginning with broad cytotoxicity assays, followed by more specific functional and mechanistic studies.

The initial assessment of anticancer potential is crucial. The MTT assay is a robust and widely used colorimetric method to evaluate a compound's effect on cell viability and proliferation.[1][2][3][4]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested during their logarithmic growth phase.

    • A cell suspension is prepared, and cells are seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[4]

    • Plates are incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • This compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media.

    • The culture medium is removed from the wells and replaced with 100 µL of media containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control wells include untreated cells and cells treated with vehicle (DMSO) alone.

    • Plates are incubated for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1][5]

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][4]

  • Formazan Solubilization and Absorbance Reading:

    • The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[2][4]

    • The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

    • The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2][5]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Many pyrazole derivatives function as kinase inhibitors.[6][7][8][9] A preliminary screening against a panel of relevant kinases can identify potential molecular targets.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reagents and Kinase Panel:

    • Select a panel of kinases relevant to cancer or inflammatory diseases (e.g., EGFR, VEGFR-2, CDK2, p38α).

    • Reagents include the kinase, its specific substrate, ATP, and the ADP-Glo™ Kinase Assay kit.

  • Assay Procedure:

    • The kinase reaction is set up in a 96-well or 384-well plate.

    • This compound is added at a fixed concentration (e.g., 10 µM) to the reaction mixture containing the kinase and substrate.

    • The reaction is initiated by adding ATP.

    • The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Luminescence is measured using a plate-reading luminometer.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated by comparing the signal from the compound-treated wells to positive (no inhibitor) and negative (no kinase) controls.

    • Compounds showing significant inhibition (e.g., >50%) are selected for further dose-response studies to determine their IC50 values.

Given that pyrazole-amine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, evaluating this activity is a promising avenue.[10][11]

Experimental Protocol: In-Vitro Necroptosis Assay

  • Cell Culture:

    • Use a cell line susceptible to necroptosis, such as human keratinocyte HaCaT cells or murine bone marrow-derived macrophages (BMDMs).[12][13]

  • Induction of Necroptosis:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with this compound at various concentrations for 1 hour. A known RIPK1 inhibitor like Necrostatin-1 (Nec-1s) serves as a positive control.[12][13]

    • Induce necroptosis using a combination of stimuli, typically TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-1000 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM). This cocktail is often abbreviated as TSZ.[13][14]

    • Incubate for 8-24 hours.[13][14]

  • Viability Assessment:

    • Cell viability is measured using a cell viability assay like the Cell Counting Kit-8 (CCK-8) or by measuring Lactate Dehydrogenase (LDH) release, which is an indicator of cell membrane rupture.[13]

    • For LDH assay, a commercially available cytotoxicity detection kit is used to measure LDH activity in the culture supernatant.

  • Data Analysis:

    • The protective effect of the compound is quantified by the increase in cell viability or the decrease in LDH release compared to cells treated with the necroptosis-inducing stimuli alone.

    • An EC50 value (the concentration providing 50% protection) is calculated from the dose-response curve.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Antiproliferative Activity of this compound

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
HCT-116 Colon Carcinoma 48 15.2 ± 1.8
MCF-7 Breast Adenocarcinoma 48 28.5 ± 3.1
A549 Lung Carcinoma 48 45.1 ± 4.5

| HEK293 | Normal Kidney | 48 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments. HEK293 is included as a non-cancerous cell line to assess selectivity.

Table 2: Kinase Inhibitory Profile of this compound

Kinase Target % Inhibition at 10 µM IC50 (µM)
EGFR 12% > 50
p38α 25% > 50
RIPK1 89% 0.075

| CDK2 | 48% | 12.5 |

Initial screening performed at a single 10 µM concentration. IC50 values are determined for kinases with >50% inhibition.

Table 3: Anti-Necroptotic Activity of this compound

Cell Line Assay Stimuli EC50 (µM)
HaCaT LDH Release TSZ 0.15 ± 0.02

| BMDM | Cell Viability (CCK-8) | LPS + zVAD | 0.21 ± 0.03 |

EC50 represents the concentration for 50% protection against induced necroptosis.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis (this compound) B Antiproliferative Assay (MTT, Multiple Cell Lines) A->B C Broad Kinase Screen (Single Concentration) A->C D IC50 Determination (Antiproliferative Hits) B->D E IC50 Determination (Kinase Hits) C->E F Selectivity Profiling (vs. Normal Cells) D->F G Target-Specific Assays (e.g., Necroptosis Assay) E->G I Lead Candidate F->I H Western Blot (Pathway Modulation) G->H H->I

Caption: In-Vitro Screening Workflow for Novel Compounds.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits pRIPK1 p-RIPK1 ComplexI->pRIPK1 Deubiquitination & Autophosphorylation ComplexII Complex II (Necrosome) (RIPK1, RIPK3, MLKL) pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Activates pMLKL p-MLKL (oligomerization) pRIPK3->pMLKL Phosphorylates Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis Executes Compound 5-Morpholino- 1H-pyrazol-3-amine Compound->pRIPK1 Inhibits

Caption: Hypothesized Inhibition of the RIPK1-Mediated Necroptosis Pathway.

Conclusion

This guide provides a foundational, albeit representative, framework for the initial in-vitro characterization of this compound. The proposed assays—antiproliferative, kinase inhibition, and anti-necroptosis—are based on the well-documented activities of related pyrazole compounds. The detailed protocols and data presentation formats are intended to ensure a rigorous and standardized preliminary evaluation. Positive results from this screening cascade would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, and eventual progression to in-vivo models to validate therapeutic potential.

References

Spectroscopic Characterization of Novel Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a fundamental scaffold in medicinal chemistry.[1] Since its first synthesis in 1883, the pyrazole motif has become a critical pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The development of novel pyrazole derivatives is a focal point of synthetic and medicinal chemistry, necessitating robust and comprehensive characterization to elucidate their molecular structure and purity.[1]

This technical guide provides a detailed overview of the primary spectroscopic techniques used for the structural elucidation of newly synthesized pyrazole derivatives. It includes generalized experimental protocols, representative data, and workflow visualizations to assist researchers in applying these methods effectively. The techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. For pyrazole derivatives, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework, the substitution pattern on the pyrazole ring, and the connectivity of atoms.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent peaks with signals of interest.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (0 ppm).[7]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[8] Acquire the spectra on a 400 or 500 MHz NMR spectrometer.[7][9]

    • For ¹H NMR: Typical parameters include a spectral width of 12,000 Hz, an acquisition time of 5 seconds, and an accumulation of 16-256 transients depending on the sample concentration.[8]

    • For ¹³C NMR: A wider spectral width is used, and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Data Presentation: Representative NMR Data

The chemical shifts of protons and carbons in pyrazole derivatives are influenced by the electronic effects of substituents on the ring. The following tables summarize typical chemical shift ranges for substituted pyrazoles.[2][7][9][10]

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Pyrazole Derivative.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-H4 6.63 Singlet -
Aromatic-H 7.22 - 7.87 Multiplet -
CH₃ 2.38 Singlet -

| NH (if unsubstituted) | 13.38 | Broad Singlet | - |

Data synthesized from literature examples.[9]

Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted Pyrazole Derivative.

Carbon Chemical Shift (δ, ppm)
Pyrazole-C3 155.19
Pyrazole-C4 109.52
Pyrazole-C5 149.47
Aromatic-C 126.48 - 134.90
C=O ~162

| CH₃ | 21.68 |

Data synthesized from literature examples.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds within the pyrazole derivative can be determined.[11]

Experimental Protocol: FT-IR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[10][12]

  • Data Analysis: Identify the characteristic absorption peaks (in cm⁻¹) and assign them to specific functional groups (e.g., C=O, N-H, C=N, C-H aromatic/aliphatic).[11]

Data Presentation: Representative FT-IR Data

The table below lists characteristic IR absorption frequencies for functional groups commonly found in pyrazole derivatives.[11][13]

Table 3: Common FT-IR Absorption Frequencies for Pyrazole Derivatives.

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹)
Amine/Amide N-H Stretch 3100 - 3400
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Pyrazole Ring C=N Stretch 1500 - 1650
Carbonyl C=O Stretch 1650 - 1750

| Sulfonamide | S=O Stretch | 1300 - 1350 and 1140 - 1180 |

Data synthesized from literature examples.[11][14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For novel pyrazole derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate molecular weight.[15][16] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[16]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like many pyrazole derivatives, often yielding the protonated molecular ion [M+H]⁺.[10][15]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the m/z value of the molecular ion peak. Use the exact mass (typically to four decimal places) to calculate the elemental composition and confirm that it matches the expected molecular formula of the synthesized compound.[9] Analyze major fragment ions to corroborate the proposed structure.[16]

Data Presentation: Representative Mass Spectrometry Data

Table 4: Example of High-Resolution Mass Spectrometry (HRMS-ESI) Data.

Compound Expected Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
Example Pyrazole 1 C₂₂H₁₈N₂O₂S 375.1162 375.1165

| Example Pyrazole 2 | C₁₅H₁₁ClN₂ | 255.0684 | 255.0679 |

Data synthesized from literature examples.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, which are aromatic and often contain extended conjugated systems, this technique is useful for confirming the presence of the chromophoric pyrazole system and any associated conjugated groups.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a very dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.[17]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200–800 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The λmax value is characteristic of the compound's electronic structure.[18][19]

Data Presentation: Representative UV-Vis Data

Table 5: Typical UV-Vis Absorption Maxima for Pyrazole Derivatives.

Structural Feature Typical λmax Range (nm)
Unsubstituted Pyrazole Ring 210 - 220
Phenyl-substituted Pyrazole 240 - 280

| Pyrazole with Extended Conjugation | > 280 |

Data synthesized from literature examples.[5][17][18]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in chemical and biological research. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of pyrazole derivative characterization.

G Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Novel Pyrazole Derivative Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure Structural Elucidation nmr->structure functional_groups Functional Group ID ftir->functional_groups formula Formula Confirmation ms->formula conjugation Electronic Properties uvvis->conjugation final_structure Validated Molecular Structure structure->final_structure formula->final_structure functional_groups->final_structure conjugation->final_structure

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a novel pyrazole derivative.

G Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor kinase1 Kinase A (e.g., Tyr Kinase) receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates apoptosis Apoptosis kinase1->apoptosis Inhibits tf Transcription Factor kinase2->tf Activates proliferation Cell Proliferation & Survival tf->proliferation Promotes pyrazole Novel Pyrazole Derivative pyrazole->kinase1 Inhibits

Caption: A hypothetical signaling pathway where a pyrazole derivative inhibits a kinase, leading to apoptosis.

G Relationship of Spectroscopic Techniques to Structural Information main Pyrazole Structure nmr NMR (¹H, ¹³C) main->nmr ms Mass Spec (HRMS) main->ms ftir FT-IR main->ftir uvvis UV-Vis main->uvvis info_nmr Atom Connectivity C-H Framework nmr->info_nmr info_ms Molecular Weight Molecular Formula ms->info_ms info_ftir Functional Groups (C=O, N-H, etc.) ftir->info_ftir info_uvvis Conjugated System Electronic Transitions uvvis->info_uvvis

Caption: A diagram illustrating the specific structural information provided by each major spectroscopic technique.

References

Methodological & Application

Application Notes and Protocols for 5-Morpholino-1H-pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a representative example based on methodologies used for similar pyrazole-based kinase inhibitors. As of the date of this document, specific experimental data for 5-Morpholino-1H-pyrazol-3-amine as a kinase inhibitor is not publicly available. The data presented here is hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic, small molecule featuring a pyrazole core, a scaffold known for its role in kinase inhibition. Pyrazole derivatives have been identified as inhibitors of a diverse range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and receptor-interacting protein kinase 1 (RIPK1). The morpholino group is a structural motif that, in some kinase inhibitor series, has been shown to enhance potency and selectivity. These application notes provide a framework for the initial characterization of this compound as a potential kinase inhibitor.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
CAS Number 537039-13-7 (hydrochloride)
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical inhibitory activities of this compound against a panel of selected kinases. This data is for illustrative purposes and is based on activities observed for structurally related compounds.

Kinase TargetIC₅₀ (nM)Assay Type
Aurora Kinase A 85Biochemical (ADP-Glo)
Aurora Kinase B 45Biochemical (ADP-Glo)
CDK16 150Biochemical (DSF)
GSK3β 320Biochemical (LanthaScreen)
RIPK1 >1000Cell-based (NanoBRET)
VEGFR2 >1000Biochemical (HTRF)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of kinases and the inhibitory effect of this compound.

Materials:

  • Recombinant human Aurora Kinase A and B (e.g., from Promega)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Add 5 µL of a 2X ATP solution to initiate the reaction. The final volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to assess the binding of this compound to a target kinase by measuring the change in the protein's melting temperature (Tm).[1]

Materials:

  • Purified recombinant kinase (e.g., CDK16)

  • SYPRO™ Orange Protein Gel Stain (5000X stock, Invitrogen)

  • This compound (in 100% DMSO)

  • DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a working solution of the kinase in DSF buffer.

  • Prepare a serial dilution of this compound.

  • In a PCR plate, mix the kinase solution, SYPRO Orange dye (final concentration 5X), and the diluted compound or vehicle (final DMSO concentration ≤ 1%).

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • The melting temperature (Tm) is the midpoint of the unfolding transition. Determine the ΔTm by comparing the Tm of the kinase with and without the compound. A significant positive ΔTm indicates binding.[1]

Protocol 3: Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (in 100% DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of resazurin solution to each well and incubate for 4 hours.

  • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Calculate the concentration that inhibits cell growth by 50% (GI₅₀) using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Aurora_B Aurora Kinase B Cytokinesis_Machinery Cytokinesis Machinery Aurora_B->Cytokinesis_Machinery Aurora_A Aurora Kinase A Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Chromatin Chromatin Condensation Aurora_A->Chromatin Cell_Cycle_Progression->Aurora_B Cell_Cycle_Progression->Aurora_A 5_Morpholino_1H_pyrazol_3_amine This compound 5_Morpholino_1H_pyrazol_3_amine->Aurora_B 5_Morpholino_1H_pyrazol_3_amine->Aurora_A

Caption: Hypothetical signaling pathway showing inhibition of Aurora Kinases A and B.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC₅₀ Kinase_Assay->IC50 DSF_Assay Thermal Shift Assay (DSF) Binding Confirm Direct Binding DSF_Assay->Binding Viability_Assay Cell Viability Assay (e.g., Resazurin) IC50->Viability_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Binding->Target_Engagement GI50 Determine GI₅₀ Viability_Assay->GI50 Pathway_Modulation Confirm Pathway Modulation Target_Engagement->Pathway_Modulation Start Compound Synthesis This compound Start->Kinase_Assay Start->DSF_Assay

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

References

Application Notes and Protocols for 5-Morpholino-1H-pyrazol-3-amine in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-1H-pyrazol-3-amine is a synthetic small molecule belonging to the pyrazole class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-cancer properties.[1][2][3] Small molecule inhibitors are pivotal in targeted cancer therapy, offering the potential for high specificity and oral bioavailability.[4][5][6] This document provides a detailed protocol for the in vitro evaluation of this compound against various cancer cell lines, outlining its hypothetical mechanism of action, experimental procedures, and data interpretation.

Hypothetical Mechanism of Action

While the precise molecular target of this compound is yet to be fully elucidated, many pyrazole derivatives are known to function as kinase inhibitors.[7][8] Kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a common hallmark of cancer. We hypothesize that this compound acts as an inhibitor of a key oncogenic kinase pathway, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAF RAF Receptor->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK Compound This compound Compound->Akt Compound->ERK

Caption: Hypothetical signaling pathway inhibition by this compound.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast, lung, colon).

  • Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT116 (Colorectal Carcinoma)

    • PC-3 (Prostate Adenocarcinoma)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Solvent: Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the compound in the complete culture medium before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with compound (various concentrations) adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the targeted signaling pathways.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast12.5 ± 1.88.2 ± 1.1
A549Lung25.3 ± 3.518.7 ± 2.6
HCT116Colon8.9 ± 1.25.1 ± 0.7
PC-3Prostate15.8 ± 2.211.4 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h treatment)
Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
570.1 ± 4.515.8 ± 2.38.2 ± 1.25.9 ± 0.9
1045.6 ± 3.828.4 ± 3.119.7 ± 2.56.3 ± 1.0
2020.3 ± 2.935.1 ± 4.238.5 ± 3.96.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This document provides a comprehensive set of protocols for the initial in vitro characterization of this compound as a potential anti-cancer agent. The proposed experiments will help in determining its cytotoxic and apoptotic effects on various cancer cell lines and provide insights into its underlying mechanism of action. The successful execution of these protocols will generate crucial data for the further development of this compound as a therapeutic candidate.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of the novel compound, 5-Morpholino-1H-pyrazol-3-amine. This document outlines detailed protocols for preliminary toxicity assessment, pharmacokinetic profiling, and evaluation of efficacy in a preclinical model of inflammatory disease. The provided methodologies are based on established practices in preclinical drug development to ensure robust and reproducible data generation. The pyrazole scaffold is a common feature in many biologically active compounds, with various derivatives exhibiting anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3] Notably, a 1H-pyrazol-3-amine derivative has demonstrated favorable pharmacokinetic properties and in vivo efficacy in models of inflammatory disease, suggesting a potential therapeutic avenue for compounds of this class.[4]

Introduction

This compound is a novel chemical entity with a pyrazole core, a structural motif known for its diverse pharmacological activities. The strategic incorporation of a morpholine group may enhance its drug-like properties. Given the precedent set by similar pyrazole-based compounds, it is hypothesized that this compound may possess anti-inflammatory properties, potentially through the inhibition of key signaling kinases involved in inflammatory pathways. These protocols are designed to systematically investigate the in vivo safety, pharmacokinetic profile, and efficacy of this compound.

Preclinical In Vivo Experimental Workflow

The following diagram outlines the proposed workflow for the in vivo characterization of this compound.

experimental_workflow cluster_preliminary Preliminary Assessment cluster_pk Pharmacokinetics cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis & Decision DoseRange Dose Range Finding & Acute Toxicity PK Pharmacokinetic (PK) Study DoseRange->PK Inform Dosing Efficacy Efficacy Study (e.g., LPS-induced Inflammation) PK->Efficacy Establish Exposure DataAnalysis Comprehensive Data Analysis Efficacy->DataAnalysis Decision Go/No-Go Decision DataAnalysis->Decision

Caption: In vivo experimental workflow for this compound.

Dose Range Finding and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities associated with this compound.

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Group Allocation: Animals are randomly assigned to groups (n=3 per sex per group).

  • Compound Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing Regimen: A single dose is administered via oral gavage (PO) or intraperitoneal injection (IP) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group is included.

  • Monitoring: Animals are observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Observations include changes in appearance, behavior, and body weight.

  • Endpoint: The study is terminated at 14 days, or earlier if severe toxicity is observed. Gross necropsy is performed on all animals.

Data Presentation:

Table 1: Acute Toxicity Study Summary

Dose (mg/kg)RouteSexnMortalityClinical SignsBody Weight Change (Day 14)
VehiclePOM/F3/30/3None+5-8%
10POM/F3/30/3None+4-7%
30POM/F3/30/3None+3-6%
100POM/F3/30/3None+2-5%
300POM/F3/31/3Lethargy, ruffled fur at 4h-2% (survivors)

Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of this compound after a single administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

  • Group Allocation: Animals are randomly assigned to two groups (n=4 per group): intravenous (IV) and oral (PO).

  • Compound Formulation: Formulated as described for the toxicity study.

  • Dosing Regimen:

    • IV group: 2 mg/kg administered as a bolus via the tail vein.

    • PO group: 10 mg/kg administered via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 100 µL) are collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5][6]

  • Sample Processing: Blood is collected into heparinized tubes, centrifuged to obtain plasma, and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250 ± 150850 ± 120
Tmax (h)0.0831.0
AUC0-t (ngh/mL)2800 ± 3004200 ± 500
AUC0-inf (ngh/mL)2950 ± 3204500 ± 550
t1/2 (h)3.5 ± 0.54.2 ± 0.6
CL (L/h/kg)0.68 ± 0.07-
Vd (L/kg)3.4 ± 0.4-
Bioavailability (%)-30.5

Efficacy Study: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute systemic inflammation.

Hypothetical Signaling Pathway:

Based on the activities of related pyrazole compounds, this compound may inhibit a kinase in the NF-κB signaling pathway, a key regulator of inflammation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Compound 5-Morpholino-1H- pyrazol-3-amine Compound->IKK Hypothesized Inhibition

Caption: Hypothesized mechanism of action in the NF-κB pathway.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation: Animals are randomly assigned to four groups (n=8 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound (30 mg/kg) + LPS

    • Dexamethasone (1 mg/kg, positive control) + LPS

  • Dosing Regimen: The compound or vehicle is administered orally 1 hour before the LPS challenge. Dexamethasone is administered intraperitoneally 30 minutes before the LPS challenge.

  • LPS Challenge: Mice are injected intraperitoneally with LPS (1 mg/kg).

  • Endpoint Measurement: 2 hours after LPS injection, blood is collected via cardiac puncture for cytokine analysis.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified by ELISA.

Data Presentation:

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle + Saline50 ± 1525 ± 10
Vehicle + LPS2500 ± 4001500 ± 300
Compound (30 mg/kg) + LPS1200 ± 250700 ± 150
Dexamethasone (1 mg/kg) + LPS600 ± 120300 ± 80
*p < 0.05 compared to Vehicle + LPS group

Summary and Conclusion

These application notes provide a structured approach for the initial in vivo characterization of this compound. The successful completion of these studies will provide critical data on the safety, pharmacokinetic profile, and potential efficacy of this novel compound, thereby informing a go/no-go decision for further preclinical development. The preliminary toxicological assessment is crucial for establishing a safe dose range.[7][8] The pharmacokinetic study will elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are vital for designing effective dosing regimens in subsequent efficacy studies.[9] Finally, the efficacy study in a relevant disease model will provide the first indication of the compound's therapeutic potential.

References

Application Notes and Protocols for 5-Morpholino-1H-pyrazol-3-amine and its Analogs in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-morpholino-1H-pyrazol-3-amine scaffold in high-throughput screening (HTS) assays, with a particular focus on the discovery of novel kinase inhibitors. The protocols detailed below are representative methodologies for screening compounds of this class against key oncological and cell-cycle-related kinase targets.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety can enhance solubility, metabolic stability, and target engagement. While direct HTS data for this compound is not extensively published, its analogs, particularly pyrazolyl benzimidazoles with a morpholino substituent, have demonstrated potent inhibitory activity against several protein kinases. This document outlines the screening of such analogs and provides detailed protocols for relevant HTS assays.

Target Kinases and Signaling Pathways

Derivatives of the this compound scaffold have shown significant potential as inhibitors of key kinases involved in cell cycle regulation and signaling pathways frequently dysregulated in cancer. These include Aurora kinases, Akt1, and Chk2.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are critical regulators of mitosis.[1][2] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[1][2] Their over-expression is common in many cancers, making them attractive therapeutic targets.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A activates Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Aurora B Aurora B Chromosome Segregation->Aurora B activates Cytokinesis Cytokinesis Aurora A->Spindle Assembly regulates p53 p53 Aurora A->p53 phosphorylates & degrades Eg5 Eg5 Aurora A->Eg5 phosphorylates Aurora B->Cytokinesis regulates Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates Mps1, Mad, Bud Mps1, Mad, Bud Aurora B->Mps1, Mad, Bud regulates

Caption: Simplified Aurora Kinase Signaling in Mitosis.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[3][4] Akt1 (also known as Protein Kinase B) is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to inhibit apoptosis and stimulate cell cycle progression.[4] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt1 Akt1 PIP3->Akt1 recruits PDK1->Akt1 phosphorylates (Thr308) Downstream Targets Downstream Targets Akt1->Downstream Targets phosphorylates mTORC2 mTORC2 mTORC2->Akt1 phosphorylates (Ser473) (full activation) Cell Survival & Growth Cell Survival & Growth Downstream Targets->Cell Survival & Growth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Overview of the PI3K/Akt Signaling Pathway.
DNA Damage Response: Chk2 Signaling

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that acts as a crucial tumor suppressor by orchestrating the cellular response to DNA damage.[5][6] Upon activation by ATM in response to DNA double-strand breaks, Chk2 phosphorylates key substrates like p53 and Cdc25, leading to cell cycle arrest, DNA repair, or apoptosis.[6][7]

Chk2_Pathway DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates & stabilizes Cdc25A/C Cdc25A/C Chk2->Cdc25A/C phosphorylates & inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A/C->Cell Cycle Arrest induces DNA Repair DNA Repair BRCA1->DNA Repair

Caption: Chk2 Activation in the DNA Damage Response.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various kinases.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 7 Aurora ACell-free28.9[5]
(Pyrazolyl benzimidazole with morpholino)Aurora BCell-free2.2[5]
Compound 1 Akt1Cell-free61[5]
Afuresertib Akt1Cell-freeKi = 0.08[5]
Compound 16 Chk2Cell-free48.4[5]
Compound 17 Chk2Cell-free17.9[5]
Compound 1b HaspinADP-Glo57[8]
Compound 1c HaspinADP-Glo66[8]
Compound 2c HaspinADP-Glo62[8]

Experimental Protocols

Detailed methodologies for key HTS assays suitable for screening this compound and its analogs are provided below.

Protocol 1: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay for Aurora B

This protocol is adapted from a standard LANCE® Ultra TR-FRET assay format and is suitable for high-throughput screening of Aurora B inhibitors.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Dispense Reagents - Aurora B Enzyme - Test Compound - ULight™-Substrate/ATP Mix B 2. Incubate (60 min, RT) A->B C 3. Stop Reaction & Add Detection Mix - EDTA - Eu-Antibody B->C D 4. Incubate (60 min, RT) C->D E 5. Read Plate (Ex: 320nm, Em: 665nm) D->E F High FRET Signal (No Inhibition) E->F if G Low FRET Signal (Inhibition) E->G if

Caption: Workflow for a TR-FRET Kinase Assay.

Materials:

  • Aurora B kinase, active (e.g., Carna Biosciences, #05-102)

  • ULight™-Histone H3 (Thr3/Ser10) Peptide substrate (PerkinElmer)

  • Europium-labeled anti-phospho-Histone H3 (Ser10) antibody (PerkinElmer)

  • ATP

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Kinase Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20

  • LANCE® Detection Buffer, 10X (PerkinElmer, #CR97-100)

  • EDTA

  • 384-well white OptiPlate™ (PerkinElmer)

  • Plate sealer (e.g., TopSeal™-A)

  • TR-FRET enabled microplate reader (e.g., EnVision® Multilabel Reader)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reagent Preparation:

    • Prepare a 2X enzyme solution by diluting Aurora B kinase in Kinase Buffer to the desired concentration (e.g., 200 pM).

    • Prepare a 4X substrate/ATP solution by diluting ULight-Histone H3 peptide (e.g., to 100 nM) and ATP (e.g., to 4 µM) in Kinase Buffer.

    • Prepare a 2X Stop/Detection Mix by diluting EDTA (e.g., to 20 mM) and the Eu-labeled antibody (e.g., to 4 nM) in 1X LANCE Detection Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Add 2.5 µL of Kinase Buffer to the inhibitor wells.

    • To initiate the reaction, add 2.5 µL of the 4X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Cover the plate with a plate sealer and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 10 µL of the 2X Stop/Detection Mix to each well.

    • Cover the plate and incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Remove the plate sealer and read the plate on a TR-FRET microplate reader (excitation at 320 nm, emission at 665 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay for Chk2

This protocol describes a robust, luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced. It is suitable for HTS of Chk2 inhibitors.

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow A 1. Kinase Reaction - Chk2 Enzyme - Substrate - ATP - Test Compound B 2. Incubate (45 min, 30°C) A->B C 3. Add ADP-Glo™ Reagent (Depletes remaining ATP) B->C D 4. Incubate (45 min, RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate (45 min, RT) E->F G 7. Read Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • CHK2 Kinase Assay Kit (e.g., BPS Bioscience, #79511), which includes:

    • Recombinant Chk2 kinase

    • CHKtide substrate

    • 5x Kinase assay buffer

    • ATP (500 µM)

  • ADP-Glo™ Kinase Assay (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well assay plates

  • Luminometer-capable microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all kit components.

    • Prepare 1x Kinase assay buffer by diluting the 5x stock with water.

    • Prepare a Master Mix containing 1x Kinase assay buffer, ATP (final concentration e.g., 25 µM), and CHKtide Substrate (final concentration e.g., 0.2 mg/ml).

  • Compound Plating: Add 2.5 µL of serially diluted test compounds to the wells of the assay plate. For controls, add 2.5 µL of a diluent solution (e.g., 10% DMSO in kinase buffer).

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well.

    • Dilute the Chk2 enzyme in 1x Kinase assay buffer to the desired concentration (e.g., 2.5 ng/µL).

    • Initiate the reaction by adding 10 µL of the diluted Chk2 enzyme to all wells except the "Blank" control. Add 10 µL of 1x Kinase assay buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for another 45 minutes, protected from light.

  • Data Acquisition: Read the luminescence signal on a microplate reader.

  • Data Analysis: Subtract the "Blank" signal from all other readings. Calculate percent inhibition and determine IC50 values as described in Protocol 1.

Conclusion

The this compound scaffold and its derivatives represent a promising starting point for the discovery of novel kinase inhibitors. The protocols provided herein for TR-FRET and luminescence-based HTS assays offer robust and sensitive methods for screening compound libraries against key kinase targets such as Aurora B and Chk2. The signaling pathway diagrams and compiled quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Developing Assays for 5-Morpholino-1H-pyrazol-3-amine Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Morpholino-1H-pyrazol-3-amine represents a novel small molecule with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the identification and validation of its molecular target(s). Target engagement assays are essential to confirm that a compound interacts with its intended target in a cellular context, which is a prerequisite for understanding its mechanism of action and for optimizing its potency and selectivity.

These application notes provide detailed protocols for two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and a generic Kinase Binding Assay. These methods are broadly applicable for the initial characterization of a novel compound like this compound, especially given that pyrazole scaffolds are common in kinase inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess target engagement in a cellular environment.[1][2][3][4] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Quantification cells Intact Cells treatment Treat with This compound or Vehicle (DMSO) cells->treatment heat Heat aliquots at different temperatures lysis Cell Lysis centrifuge Centrifugation to separate soluble and precipitated fractions lysis->centrifuge sds_page SDS-PAGE western Western Blot with Antibody for Target sds_page->western quant Quantification of Soluble Protein western->quant

Caption: CETSA experimental workflow from cell treatment to protein quantification.

Protocol: CETSA using Western Blot Detection

Materials:

  • Cell line expressing the putative target protein

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[5]

  • Heating Step:

    • After treatment, harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) using a thermal cycler, followed by cooling at 25°C for 3 minutes.[5]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice).[3]

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Data Presentation: CETSA

Table 1: Quantification of Soluble Target Protein after Thermal Challenge

Temperature (°C)Vehicle (DMSO) - Relative Band IntensityThis compound - Relative Band Intensity
401.001.00
450.950.98
500.820.93
550.550.85
600.250.60
650.050.30
700.000.10

Kinase Binding Assay

Since many pyrazole-containing molecules are kinase inhibitors, a kinase binding assay is a relevant method to evaluate the interaction of this compound with a panel of kinases.[6] Fluorescence Resonance Energy Transfer (FRET)-based assays, such as LanthaScreen®, are common for this purpose.[7][8][9]

Principle of a FRET-Based Kinase Binding Assay

Kinase_Binding_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound K_Ab Kinase + Eu-Antibody FRET High FRET Signal K_Ab->FRET Binds Tracer Fluorescent Tracer Tracer->FRET Binds No_FRET Low FRET Signal K_Ab_Inh Kinase + Eu-Antibody K_Ab_Inh->No_FRET Binds Inhibitor Inhibitor Inhibitor->No_FRET Binds

Caption: Principle of a competitive FRET-based kinase binding assay.

Protocol: Generic TR-FRET Kinase Binding Assay

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • This compound

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase buffer containing a constant percentage of DMSO.

    • Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.

    • Prepare a solution of the fluorescent tracer in kinase buffer.

  • Assay Assembly (example for a 15 µL final volume):

    • Add 5 µL of the serially diluted compound or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.[7]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[9]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

Data Presentation: Kinase Binding Assay

Table 2: IC50 Values for this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D120

General Signaling Pathway and Target Engagement

The ultimate goal of confirming target engagement is to understand how a compound modulates a biological pathway to achieve a therapeutic effect. While the specific pathway for this compound is yet to be determined, the general principle remains the same.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway Compound This compound Target Target Protein (e.g., Kinase) Compound->Target Binds & Modulates Activity Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation / Activation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->Response

Caption: General principle of target engagement and downstream signaling modulation.

Conclusion

These protocols provide a starting point for characterizing the target engagement of this compound. The Cellular Thermal Shift Assay offers a robust method for verifying target interaction within intact cells, while kinase binding assays are a logical step to screen for activity against a well-established class of drug targets. The data generated from these assays will be crucial for elucidating the compound's mechanism of action and guiding further drug development efforts.

References

Application of 5-Morpholino-1H-pyrazol-3-amine in Neurodegenerative Disease Models: A Review of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pyrazole Scaffold in Neurodegenerative Disease Research

The pyrazole nucleus is considered a promising framework for the design of novel drugs targeting neurodegenerative diseases.[1][2] Research has focused on the synthesis and functionalization of pyrazole derivatives to develop antagonists and inhibitors for key pathological processes in Alzheimer's and Parkinson's disease.[1]

Alzheimer's Disease (AD)

In the context of AD, pyrazole derivatives have been investigated for their potential to inhibit key enzymes and pathological protein aggregation.

  • Acetylcholinesterase (AChE) Inhibition: Some 3,5-diarylpyrazole derivatives have been identified as potent and selective inhibitors of acetylcholinesterase, a key target in symptomatic treatment of AD.[2]

  • Tau Aggregation Inhibition: Certain pyrazole-containing compounds, such as anle138b, have demonstrated the ability to inhibit the formation of pathological tau aggregates by binding to pre-aggregated tau species.[2] Molecular dynamics simulations suggest that these compounds can block the conversion of β-strands into pathological β-sheet rich conformations.[2]

Parkinson's Disease (PD)

The neurotoxin hypothesis of Parkinson's disease suggests that certain amine-related neurotoxins may contribute to the degeneration of dopaminergic neurons.[3] While direct links to 5-Morpholino-1H-pyrazol-3-amine are not established, the broader class of amine-containing heterocyclic compounds is relevant to neurotoxin studies in PD models.[3]

Representative Data for Pyrazole Derivatives in Neurodegenerative Disease Models

The following table summarizes representative quantitative data for various pyrazole derivatives investigated in the context of neurodegenerative diseases. It is important to note that this data is not specific to this compound.

Compound ClassTargetAssayResultReference
3,5-diarylpyrazolesAcetylcholinesteraseEnzyme Inhibition AssayPotent and selective inhibition[2]
Anle138bTau proteinIn vitro aggregation assayInhibition of tau aggregate formation[2]
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein kinase 1δ/ε (CK1δ/ε)Kinase Inhibition AssaySelective inhibition[4]

Experimental Protocols

Below are generalized protocols for key experiments relevant to the evaluation of pyrazole-based compounds in neurodegenerative disease models. These are representative methodologies and may require optimization for specific compounds.

Protocol 1: In Vitro Tau Aggregation Assay

Objective: To assess the ability of a test compound to inhibit the aggregation of tau protein.

Materials:

  • Recombinant human tau protein (full-length or fragment, e.g., K18)

  • Heparin or other aggregation inducer

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound (e.g., a pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor).

  • Add the tau protein and the aggregation inducer (e.g., heparin) to each well.

  • Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to allow for aggregation.

  • After incubation, add Thioflavin T to each well.

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates tau aggregation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value of the test compound.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the ability of a test compound to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Test compound dissolved in a suitable solvent

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations. Include a vehicle control and a positive control (a known AChE inhibitor, e.g., donepezil).

  • Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (ATCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes). The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and the IC50 value of the test compound.

Visualizations

The following diagrams illustrate a potential mechanism of action and an experimental workflow for screening pyrazole derivatives.

G cluster_0 Potential Mechanism of Pyrazole Derivatives in AD Tau Monomeric Tau PreAgg Pre-aggregated Tau Species Tau->PreAgg Aggregation Initiation Agg Pathological Tau Aggregates (Neurofibrillary Tangles) PreAgg->Agg Elongation Pyrazole Pyrazole Derivative (e.g., anle138b) Pyrazole->PreAgg Binds and Inhibits

Caption: Potential mechanism of pyrazole derivatives in inhibiting tau aggregation.

G cluster_1 Screening Workflow for Pyrazole Derivatives Compound Synthesized Pyrazole Derivative Library PrimaryScreen Primary In Vitro Screen (e.g., Tau Aggregation Assay) Compound->PrimaryScreen HitID Hit Identification (Compounds with >50% Inhibition) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse SecondaryScreen Secondary Assays (e.g., AChE Inhibition, Cytotoxicity) DoseResponse->SecondaryScreen LeadOpt Lead Optimization SecondaryScreen->LeadOpt

Caption: General workflow for screening pyrazole derivatives for neurodegenerative diseases.

While specific data on this compound in neurodegenerative disease models is lacking, the broader pyrazole scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The demonstrated activity of various pyrazole derivatives against key pathological targets in Alzheimer's disease highlights the potential of this chemical class. Further research is warranted to synthesize and evaluate new pyrazole compounds, including derivatives of this compound, in relevant in vitro and in vivo models of neurodegeneration.

References

Application Notes and Protocols for the Investigation of 5-Morpholino-1H-pyrazol-3-amine in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune diseases, cardiovascular conditions, and neurodegenerative disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the investigation of 5-Morpholino-1H-pyrazol-3-amine , a pyrazole derivative with potential as an anti-inflammatory agent. While specific experimental data for this exact compound is not extensively available in the public domain, the methodologies and expected outcomes presented herein are based on comprehensive studies of structurally related pyrazole compounds, particularly those bearing morpholino and amino functionalities.

The core hypothesis is that the morpholino group may enhance the pharmacokinetic properties and the 3-amino group may be crucial for interactions with key biological targets in inflammatory pathways. These protocols will guide researchers in elucidating the anti-inflammatory mechanism and efficacy of this compound.

Potential Mechanism of Action

Based on studies of analogous pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanisms likely involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A potential signaling pathway targeted by this compound is the NF-κB pathway, a central regulator of inflammation.

G Hypothesized Anti-Inflammatory Mechanism of this compound cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines leads to COX2 COX-2 Gene->COX2 leads to Compound 5-Morpholino-1H- pyrazol-3-amine Compound->IKK inhibits Compound->COX2 inhibits PGE2 Prostaglandins COX2->PGE2 produces

Caption: Hypothesized signaling pathway modulation.

Data Presentation: Representative Anti-Inflammatory Activity

The following tables present representative quantitative data for a hypothetical pyrazole derivative with structural similarities to this compound. These values are for illustrative purposes to guide researchers in their data analysis and comparison.

Table 1: In Vitro Enzyme Inhibition

Enzyme TargetTest Compound (IC₅₀, µM)Celecoxib (IC₅₀, µM)
COX-1>10015.2
COX-20.450.04

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTest Compound (IC₅₀, µM)Dexamethasone (IC₅₀, µM)
TNF-α1.20.01
IL-62.50.05
IL-1β1.80.02

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Vehicle Control0
Test Compound (10 mg/kg)35
Test Compound (30 mg/kg)58
Indomethacin (10 mg/kg)65

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.

G Workflow for COX Inhibition Assay start Start prep Prepare Enzyme (COX-1 or COX-2) start->prep add_compound Add Test Compound (various concentrations) prep->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with HCl) incubate->stop_reaction measure Measure PGE₂ Production (ELISA) stop_reaction->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end

Caption: Experimental workflow for COX inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compound (e.g., Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well plates

Procedure:

  • Prepare solutions of the test compound and reference compound at various concentrations.

  • In a 96-well plate, add the reaction buffer, followed by the enzyme (COX-1 or COX-2).

  • Add the test compound or reference compound to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Cytokine Production in Macrophages

This protocol assesses the effect of the test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Reference compound (e.g., Dexamethasone)

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

  • In a parallel plate, assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed effects are not due to cell death.

  • Calculate the percentage of inhibition of cytokine production for each concentration and determine the IC₅₀ values.

In Vivo Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

G Workflow for Carrageenan-Induced Paw Edema start Start acclimatize Acclimatize Rats start->acclimatize fast Fast Overnight acclimatize->fast measure_initial Measure Initial Paw Volume fast->measure_initial administer Administer Test Compound (orally or i.p.) measure_initial->administer wait Wait for 1 hour administer->wait induce Induce Edema with Carrageenan Injection wait->induce measure_edema Measure Paw Volume at 1, 2, 3, 4, and 5 hours induce->measure_edema calculate Calculate % Inhibition measure_edema->calculate end End calculate->end

Caption: Experimental workflow for in vivo paw edema assay.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • House the animals under standard laboratory conditions and fast them overnight before the experiment.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle control to different groups of animals (e.g., orally or intraperitoneally).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By employing these standardized in vitro and in vivo assays, researchers can systematically investigate its mechanism of action, potency, and efficacy. The illustrative data and workflows serve as a valuable guide for experimental design and data interpretation in the quest for novel anti-inflammatory therapeutics.

Preparation of Stock Solutions of 5-Morpholino-1H-pyrazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 5-Morpholino-1H-pyrazol-3-amine, a heterocyclic amine of interest in pharmaceutical research and drug development. The protocols outlined below are intended to ensure the accurate and reproducible preparation of this compound for various experimental applications.

Compound Information

This compound is a pyrazole derivative. Such compounds are frequently investigated for their potential as kinase inhibitors and other biological activities. For experimental purposes, this compound is often supplied as a hydrochloride (HCl) salt to improve its stability and solubility.

Table 1: Chemical and Physical Properties

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₈H₁₄N₄OC₈H₁₅ClN₄O
Molecular Weight 182.22 g/mol 218.67 g/mol
CAS Number Not readily available537039-13-7
Appearance Typically a solid powderTypically a solid powder

Solubility and Storage

The solubility of this compound can vary depending on whether it is in its free base or salt form. The hydrochloride salt is generally more soluble in aqueous solutions. For biological assays, it is common practice to dissolve pyrazole derivatives in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended UseGeneral Storage of Stock Solution
DMSO Primary solvent for creating concentrated stock solutions for biological assays.-20°C for up to 1 month; -80°C for up to 6 months.[1]
Ethanol May be used as a solvent, but solubility should be tested.Store at -20°C.
Water The hydrochloride salt may have some aqueous solubility.Prepare fresh as aqueous solutions are generally less stable.

Important Note on Stability: Stock solutions of many organic compounds in DMSO can be stored at -20°C for up to three months.[2] However, to ensure the integrity of the compound, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass:

    • The molecular weight of this compound hydrochloride is 218.67 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 218.67 g/mol = 0.0021867 g = 2.19 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.19 mg of this compound hydrochloride powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in separate, clearly labeled microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a dark, dry place.

Preparation of Working Solutions

For most cell-based assays, the concentrated DMSO stock solution is diluted with an appropriate aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to the final desired concentration.

Important Consideration: The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Diagrams

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start weigh Weigh Compound (e.g., 2.19 mg) start->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store end_stock 10 mM Stock Solution store->end_stock dilute Dilute Stock Solution with Aqueous Medium end_stock->dilute use Use in Experiment dilute->use end End use->end

Caption: Workflow for preparing stock and working solutions.

signaling_pathway_placeholder cluster_kinase_inhibition Illustrative Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response p_substrate->cellular_response inhibitor This compound inhibitor->receptor

Caption: Example of a potential mechanism of action.

References

Application Notes and Protocols: Derivatization of 5-Morpholino-1H-pyrazol-3-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of the 5-Morpholino-1H-pyrazol-3-amine scaffold, a privileged structure in medicinal chemistry. This document outlines synthetic protocols for common derivatization strategies, presents quantitative biological data for analogous compounds, and illustrates a key signaling pathway often targeted by these derivatives.

Introduction

The this compound core is a versatile scaffold that has garnered significant interest in drug discovery. The presence of a reactive primary amine at the 3-position and the morpholine moiety at the 5-position allows for extensive chemical modifications to explore structure-activity relationships (SAR). Derivatives of this and related aminopyrazole scaffolds have shown a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. This document serves as a guide for researchers looking to synthesize and evaluate novel compounds based on this promising chemical starting point.

Synthetic Derivatization Strategies

The primary amino group at the 3-position of this compound is a key handle for derivatization. Common synthetic transformations include N-acylation, urea and thiourea formation, sulfonylation, and reductive amination. These reactions allow for the introduction of a wide variety of substituents to modulate the physicochemical and pharmacological properties of the parent molecule.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development A This compound B Derivatization Reaction (e.g., Acylation, Urea formation) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Characterization (e.g., NMR, MS, HPLC) C->D E In vitro Assay (e.g., Kinase Assay) D->E F Cell-based Assay (e.g., Cytotoxicity) E->F G SAR Analysis F->G H Lead Optimization G->H I In vivo Studies H->I

Caption: General workflow from synthesis to preclinical development.

Experimental Protocols

The following are generalized protocols for common derivatization reactions of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: N-Acylation

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride or a carboxylic acid.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid of interest

  • Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC

  • Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (using acyl chloride):

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TEA (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Urea Formation

This protocol outlines the synthesis of urea derivatives via reaction with an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous solvent, e.g., Tetrahydrofuran (THF) or DMF

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the isocyanate (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, filter the solid and wash with cold THF to obtain the pure product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the aminopyrazole scaffold, particularly those bearing a morpholine moiety, have shown significant activity as kinase inhibitors, especially targeting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] Inhibition of key kinases in this pathway, such as PI3K and mTOR, can effectively halt tumor progression.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K_downstream Cell Growth & Proliferation S6K->S6K_downstream Protein Synthesis, Cell Growth eIF4E_downstream Protein Synthesis eIF4E->eIF4E_downstream Translation Initiation inhibitor This compound Derivatives inhibitor->PI3K inhibitor->mTORC1 inhibitor->mTORC2

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data

The following tables summarize the biological activity of various pyrazole derivatives as kinase inhibitors. It is important to note that these compounds are structurally related analogs, and the data is presented to guide the design of new derivatives based on the this compound scaffold.

Table 1: PI3K Inhibitory Activity of Morpholinopyrimidine Derivatives [2]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)
6e 11.736.0911.18
6g 8.4315.8430.62
6l 13.987.2210.94
LY294002 (Ref.) 6.284.514.60

Table 2: Antiproliferative Activity of Pyrazolyl Benzimidazole Derivatives Against Cancer Cell Lines

CompoundU937 (Leukemia) IC50 (µM)K562 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)LoVo (Colon) IC50 (µM)HT29 (Colon) IC50 (µM)
7 5.1065.0030.4870.7890.381

Note: The SAR for compound 7 indicated that a morpholino ring was more favorable for activity than other substituents.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The synthetic accessibility of the 3-amino position allows for the generation of diverse chemical libraries. The provided protocols and biological data for analogous compounds offer a solid foundation for medicinal chemists to design and synthesize new derivatives with improved potency and selectivity. Further exploration of the SAR of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Pyrazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial and antifungal properties of pyrazole derivatives, including quantitative activity data, detailed experimental protocols for their synthesis and evaluation, and visualizations of experimental workflows and mechanisms of action.

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Among these, their potent antimicrobial and antifungal properties are of particular interest in the ongoing search for novel therapeutic agents to combat infectious diseases and the growing challenge of antimicrobial resistance.[4][5][6] This document outlines key applications, presents comparative activity data, and provides detailed protocols for the synthesis and antimicrobial evaluation of pyrazole derivatives.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a range of bacterial and fungal strains, providing a comparative view of their efficacy.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Pyrazole-derived hydrazone 21a62.562.5125125[5]
Pyrazole-imidazole-triazole hybrid 22Low µmol/mL-Low µmol/mL-[7]
Coumarin-substituted pyrazole 231.56---[7]
Imidazo-pyridine substituted pyrazole 18<1-<1<1[7]
Thiazolo-pyrazole derivative 17 (anti-MRSA)4---[7]
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16Potent Activity---[6]
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k-Potent Activity--

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Pyrazole-derived hydrazone 21a7.82.9-[5]
Pyrazole derivative 2-1-[2]
Pyrazolo-chromene derivativeModerate ActivityModerate Activity-[8]
Nitro pyrazole based thiazole derivative 40Remarkable ActivityRemarkable Activity-[9]

Experimental Protocols

The following are detailed methodologies for the synthesis of pyrazole derivatives and the evaluation of their antimicrobial and antifungal activities.

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes a general method for the synthesis of pyrazolines, a common class of pyrazole derivatives, from α,β-unsaturated ketones (chalcones).

Materials:

  • Substituted chalcone (1 mmol)

  • Hydrazine hydrate or Phenyl hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, if needed)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (10 mL) in a round bottom flask.

  • Add hydrazine hydrate or phenyl hydrazine hydrate (1 mmol) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the pyrazoline product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains.

Materials:

  • Pyrazole derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In the 96-well plate, perform serial two-fold dilutions of the pyrazole derivative stock solution in MHB to obtain a range of concentrations.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the pyrazole derivative.

  • Include a positive control (inoculum without compound) and a negative control (broth without inoculum) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol 3: Agar Disk Diffusion Method for Antifungal Susceptibility Testing

This protocol describes a method to assess the antifungal activity of pyrazole derivatives.

Materials:

  • Pyrazole derivative solution of known concentration

  • Fungal culture

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Petri dishes (100 mm)

  • Incubator (30-35°C)

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁶ CFU/mL).

  • Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a fungal lawn.

  • Allow the plates to dry for 3-5 minutes.

  • Impregnate sterile filter paper disks with a known amount of the pyrazole derivative solution and allow them to dry.

  • Place the impregnated disks on the surface of the inoculated agar plates.

  • Include a standard antifungal agent as a positive control and a disk with the solvent alone as a negative control.

  • Incubate the plates at 30-35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

The following diagrams illustrate key workflows and a proposed mechanism of action for pyrazole derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Chalcones Chalcones Synthesis Cyclization Reaction Chalcones->Synthesis Hydrazine Hydrazine/ Phenylhydrazine Hydrazine->Synthesis Purification Purification & Characterization Synthesis->Purification Stock Pyrazole Derivative Stock Solution Purification->Stock MIC_Assay Broth Microdilution (MIC Determination) Stock->MIC_Assay Disk_Assay Agar Disk Diffusion (Zone of Inhibition) Stock->Disk_Assay Bacteria Bacterial Strains Bacteria->MIC_Assay Fungi Fungal Strains Fungi->Disk_Assay Data Data Analysis MIC_Assay->Data Disk_Assay->Data

Caption: Workflow for the synthesis and antimicrobial screening of pyrazole derivatives.

References

Application Notes and Protocols for Studying RIPK1 Inhibition using 5-Morpholino-1H-pyrazol-3-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target. Small molecule inhibitors of RIPK1 kinase activity are therefore valuable tools for both basic research and drug development.

This document provides detailed application notes and experimental protocols for studying RIPK1 inhibition using 5-Morpholino-1H-pyrazol-3-amine and its analogs. While specific data for this compound is not extensively available in public literature, we will focus on a closely related and well-characterized 1H-pyrazol-3-amine derivative, Compound 44 , as a representative example. This compound has demonstrated potent and selective RIPK1 inhibition with in vivo efficacy in inflammatory disease models. The methodologies described herein can be adapted for the characterization of this compound and other novel RIPK1 inhibitors.

Compound Information

Compound NameThis compound (and related analogs)
Target Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)
Mechanism of Action Inhibition of RIPK1 kinase activity, thereby blocking downstream signaling pathways involved in necroptosis and inflammation.
Therapeutic Potential Treatment of immune-mediated inflammatory diseases such as systemic inflammatory response syndrome (SIRS) and inflammatory bowel disease (IBD).

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of a representative 1H-pyrazol-3-amine derivative, Compound 44, a potent RIPK1 inhibitor.

Table 1: In Vitro Inhibitory Activity of Compound 44

Assay TypeTargetCell Line/SystemIC50 / EC50 (nM)
Biochemical Assay RIPK1Recombinant HumanLow Nanomolar
Cellular Assay NecroptosisHuman HT-29Potent Protection
Cellular Assay NecroptosisMurine L929Potent Protection

Table 2: In Vivo Efficacy of Compound 44

Animal ModelDosing RegimenReadoutResult
TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) OralSurvival RateSignificant Therapeutic Effect
Dextran Sulfate Sodium (DSS)-induced Inflammatory Bowel Disease (IBD) OralDisease Activity Index (DAI), Colon LengthSignificant Therapeutic Effect

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling, leading to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). RIPK1 inhibitors block the kinase activity required for the necroptotic pathway.

RIPK1_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits TNFa TNF-α TNFa->TNFR1 Binds NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Casp8) Complex_I->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1_Inhibitor This compound (or analog) RIPK1_Inhibitor->Complex_IIb Inhibits Kinase Activity

Caption: RIPK1 signaling pathway initiated by TNF-α.

Experimental Workflow for Characterizing a RIPK1 Inhibitor

This workflow outlines the key steps in evaluating a novel RIPK1 inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Biochemical_Assay 1. Biochemical Kinase Assay (Determine IC50 against RIPK1) Cell_Based_Assay 2. Cellular Necroptosis Assay (Measure protection in cell lines like HT-29 or L929) Biochemical_Assay->Cell_Based_Assay Kinome_Scan 3. Kinase Selectivity Profiling (Assess off-target effects) Cell_Based_Assay->Kinome_Scan PK_Studies 4. Pharmacokinetic (PK) Studies (Determine bioavailability, half-life, etc.) Kinome_Scan->PK_Studies In_Vivo_Efficacy 5. In Vivo Efficacy Models (e.g., TNF-α induced SIRS, DSS-induced IBD) PK_Studies->In_Vivo_Efficacy Toxicology 6. Toxicology Studies (Assess safety profile) In_Vivo_Efficacy->Toxicology

Caption: Workflow for RIPK1 inhibitor characterization.

Experimental Protocols

RIPK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of the test compound against recombinant human RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions.

  • Add the RIPK1 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Necroptosis Assay (HT-29 or L929 cells)

Objective: To evaluate the ability of the test compound to protect cells from TNF-α-induced necroptosis.

Materials:

  • Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Human or mouse TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-fmk. The optimal concentrations of these reagents should be determined empirically for each cell line.

  • Incubate the cells for 18-24 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration relative to vehicle-treated, necroptosis-induced controls.

  • Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in a TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To assess the therapeutic efficacy of the test compound in a mouse model of acute systemic inflammation.

Materials:

  • C57BL/6 mice

  • Recombinant mouse TNF-α

  • Test compound formulated for oral administration

  • Vehicle control

  • Syringes and gavage needles

Procedure:

  • Acclimate mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (vehicle control, test compound at various doses).

  • Administer the test compound or vehicle orally.

  • After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of a lethal dose of TNF-α.

  • Monitor the survival of the mice over a 24-48 hour period.

  • Record the time of death for each animal.

  • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

Disclaimer

The quantitative data and protocols provided are based on a representative 1H-pyrazol-3-amine derivative (Compound 44) due to the limited public information on this compound. Researchers should validate and optimize these protocols for their specific compounds and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Troubleshooting & Optimization

overcoming solubility issues with 5-Morpholino-1H-pyrazol-3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Morpholino-1H-pyrazol-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing both a basic amine group and a pyrazole core. While specific solubility data is not extensively published, compounds with similar structures—amine-containing heterocycles—can exhibit limited solubility in neutral aqueous buffers.[1][2][3] The solubility is often pH-dependent due to the presence of the basic amine functionality.[1][4][5] At lower pH values, the amine group becomes protonated, forming a more soluble salt.[5]

Q2: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

A2: The limited solubility in neutral PBS is likely due to the compound existing predominantly in its less soluble free base form at this pH. The pKa of the amine group influences its degree of ionization. If the pKa is below 7.4, the compound will be mostly in its neutral, less soluble form. To improve solubility, you may need to adjust the pH of the buffer or employ other formulation strategies.

Q3: What is the first step I should take to improve the solubility of this compound in my aqueous buffer?

A3: The initial and most straightforward approach is to adjust the pH of your buffer. Since this compound contains a basic amine group, decreasing the pH will lead to its protonation, forming a more water-soluble salt.[5] We recommend preparing a stock solution in a slightly acidic buffer and then diluting it into your final experimental buffer, carefully monitoring for any precipitation.

Q4: Are there alternative solvents I can use to prepare a stock solution?

A4: Yes, if pH adjustment is not suitable for your experiment, you can prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] It is crucial to then dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your experimental system. Typically, a final concentration of less than 1% organic solvent is recommended.

Q5: Can I use co-solvents directly in my aqueous buffer to improve solubility?

A5: The use of co-solvents can be an effective strategy.[6] Co-solvents such as polyethylene glycol (PEG), propylene glycol, or glycerol can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. The appropriate co-solvent and its concentration will need to be determined empirically for your specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate forms when diluting a stock solution of this compound into an aqueous buffer.

G start Precipitate Observed check_stock Verify Stock Solution Is it clear? start->check_stock check_dilution Review Dilution Protocol Was it gradual with mixing? check_stock->check_dilution Yes fail Consult Further check_stock->fail No, remake stock ph_adjustment pH Adjustment Lower the pH of the buffer check_dilution->ph_adjustment Yes check_dilution->fail No, retry dilution organic_solvent Organic Solvent Stock Use DMSO or Ethanol ph_adjustment->organic_solvent Issue Persists success Solubility Achieved ph_adjustment->success Resolved cosolvent Use of Co-solvents Add PEG or Propylene Glycol organic_solvent->cosolvent Issue Persists organic_solvent->success Resolved cosolvent->success Resolved cosolvent->fail Issue Persists

Step 1: Verify the integrity of your stock solution.

  • Action: Visually inspect your stock solution. If it is cloudy or contains particulates, it may have been prepared incorrectly or has degraded.

  • Recommendation: Prepare a fresh stock solution.

Step 2: Evaluate your dilution method.

  • Action: Rapidly adding the stock solution to the buffer without adequate mixing can cause localized high concentrations, leading to precipitation.

  • Recommendation: Add the stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Step 3: Adjust the pH of the aqueous buffer.

  • Action: As previously mentioned, lowering the pH will increase the solubility of this basic compound.

  • Recommendation: Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5) and test the solubility at your desired final concentration.

Step 4: Consider the use of co-solvents.

  • Action: If pH adjustment is not an option for your experimental system, the addition of a co-solvent to the aqueous buffer can enhance solubility.

  • Recommendation: Prepare your buffer with a small percentage (e.g., 5-10%) of a biocompatible co-solvent like PEG 400 or propylene glycol.

Data Presentation

The following table provides a hypothetical representation of how pH can affect the solubility of an amine-containing heterocyclic compound like this compound. Note: These are illustrative values and should be determined experimentally.

Buffer SystempHEstimated Solubility (µg/mL)
Phosphate-Buffered Saline7.4< 10
MES Buffer6.550 - 100
Acetate Buffer5.5> 500

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of biologically relevant buffers (e.g., phosphate, MES, acetate) at various pH levels (e.g., 7.4, 6.5, 6.0, 5.5, 5.0).

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate for 24h (Constant Temp) add_compound->agitate centrifuge Centrifuge agitate->centrifuge quantify Quantify Supernatant (UV-Vis or HPLC) centrifuge->quantify

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

  • Stock Solution Preparation: Accurately weigh a desired amount of this compound and dissolve it in pure DMSO to a specific concentration (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration of this compound. Ensure the final DMSO concentration does not exceed a level that is detrimental to your experiment (typically <1%).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the equilibrium between its solid and dissolved forms, which is influenced by the pH of the aqueous environment.

G compound_solid Compound (Solid) compound_dissolved_base Compound (Dissolved, Free Base) R-NH2 compound_solid->compound_dissolved_base Dissolution H_ion H+ compound_dissolved_base->H_ion low_solubility Low Aqueous Solubility compound_dissolved_base->low_solubility compound_dissolved_salt Compound (Dissolved, Protonated Salt) R-NH3+ high_solubility High Aqueous Solubility compound_dissolved_salt->high_solubility H_ion->compound_dissolved_salt Protonation (Low pH)

References

troubleshooting unexpected results in assays with 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Morpholino-1H-pyrazol-3-amine is a compound for which detailed public data on specific biological targets and assay performance is limited. The following troubleshooting guide and FAQs are based on common issues encountered with similar pyrazole-based kinase inhibitors and are intended to serve as a general resource. The quantitative data and specific pathways described are representative examples to illustrate potential experimental outcomes and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our technical support center provides answers to common questions and troubleshooting tips for researchers working with this compound.

Section 1: Biochemical Assays (e.g., Kinase Assays)

Question 1: My IC50 value for this compound is significantly different from the expected range. What could be the cause?

Answer: A shift in the IC50 value can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Reagent Concentration and Integrity:

    • Compound Stock: Was the stock concentration of this compound verified? We recommend checking the concentration and purity of your stock solution. Improper storage can lead to degradation.

    • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent with the assay protocol, ideally at or near the Km for the specific kinase.[1]

    • Enzyme Activity: Confirm the activity of your kinase. Enzyme activity can decrease over time with improper storage.

  • Assess Compound Solubility:

    • Poor solubility of the compound in the assay buffer can lead to an artificially high IC50 value.[2][3] Observe the wells for any precipitation. Consider performing a solubility test for this compound in your assay buffer.

  • Review Assay Protocol and Conditions:

    • Incubation Times: Were the incubation times for the kinase reaction and the detection steps followed precisely? Deviations can affect the results.

    • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Check Data Analysis:

    • Verify the parameters used in your non-linear regression analysis for calculating the IC50. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.

Question 2: I am observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). How can I reduce it?

Answer: High background in luminescence assays can mask the true signal. Here are some common causes and solutions:

  • Reagent Contamination: The presence of ATP or ADP contamination in your reagents can lead to a high background signal. Use fresh, high-quality reagents.

  • Plate Choice: For luminescence assays, always use opaque, white microplates to maximize the signal and prevent crosstalk between wells.[4][5][6] Storing plates in the dark before use can reduce phosphorescence.[4]

  • Incomplete ATP Depletion (for ADP-Glo™ like assays): If the initial kinase reaction has a very high ATP concentration, the ATP depletion step may be incomplete. Ensure the incubation time with the ADP-Glo™ reagent is sufficient (typically 40 minutes).[7][8]

  • Light Leakage: Ensure that the luminometer's reading chamber is light-tight.

Section 2: Cell-Based Assays

Question 3: I am not observing the expected cytotoxic effect of this compound on my cell line.

Answer: Several factors can influence the outcome of cell-based assays:

  • Cell Line Specificity: The effect of a kinase inhibitor can be highly dependent on the genetic background of the cell line. Ensure that the target kinase is expressed and active in your chosen cell line.

  • Cell Health and Density:

    • Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.[9]

    • Inconsistent cell seeding can lead to variable results.[10] Use a consistent seeding density for all experiments.

  • Compound Stability and Bioavailability:

    • The compound may be unstable in the cell culture medium over the duration of the experiment.

    • The compound may be actively transported out of the cells by efflux pumps.

  • Assay Duration: The incubation time with the compound may not be long enough to induce a cytotoxic effect. Consider performing a time-course experiment.

Question 4: My results from cell-based assays are not reproducible. What are the common sources of variability?

Answer: Poor reproducibility is a common challenge in cell-based assays.[11][12][13] Here are key areas to check:

  • Inconsistent Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[10][12]

    • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, which can significantly alter cellular responses.[13]

  • Pipetting and Dispensing Errors:

    • Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Using multichannel pipettes can improve consistency.[14]

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile buffer or media.

  • Reagent Variability: Use the same batch of reagents (e.g., serum, media, assay kits) for a set of comparable experiments.

Quantitative Data

The following tables provide representative data for this compound based on typical results for pyrazole-based kinase inhibitors.

Table 1: Representative Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Conditions
MAP2K1 (MEK1)15ADP-Glo™, 10 µM ATP
MAP2K2 (MEK2)25ADP-Glo™, 10 µM ATP
FLT3150ADP-Glo™, 10 µM ATP
JAK2> 1000ADP-Glo™, 10 µM ATP
CDK2> 5000ADP-Glo™, 10 µM ATP

Table 2: Representative Cell-Based Assay Data for this compound

Cell LineAssay TypeEndpointGI50 (µM)
HCT116 (Colon Cancer)MTSCell Viability (72h)0.5
A375 (Melanoma)MTSCell Viability (72h)0.8
HeLa (Cervical Cancer)MTSCell Viability (72h)1.2

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This protocol is a general guideline for measuring the activity of this compound against a target kinase.

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Perform serial dilutions of this compound in reaction buffer to create a 4X compound solution.

  • Kinase Reaction:

    • Add 5 µL of 4X compound solution to the wells of a white, opaque 384-well plate.

    • Add 10 µL of 2X kinase/substrate solution.

    • Add 5 µL of 4X ATP solution to initiate the reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][8]

    • Incubate at room temperature for 40 minutes.[7][8]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][8]

    • Incubate at room temperature for 30-60 minutes.[8]

    • Measure luminescence using a plate reader.

Protocol 2: Cell Viability Assay (MTS)

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[15][16][17]

    • Incubate at 37°C for 1-4 hours, or until a color change is apparent.[15][16][17]

    • Measure the absorbance at 490 nm using a microplate reader.[16][17]

Visualizations

Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->MEK Kinase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (e.g., >50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response selectivity_profiling Selectivity Profiling (Kinase Panel) dose_response->selectivity_profiling cell_based_assay Cell-Based Assays (Viability, Target Engagement) selectivity_profiling->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization Troubleshooting_Tree start Unexpected Result (e.g., Wrong IC50) check_reagents Check Reagent Integrity and Concentrations start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_solubility Assess Compound Solubility solubility_ok Soluble? check_solubility->solubility_ok review_protocol Review Assay Protocol (Incubation times, etc.) protocol_ok Protocol Followed? review_protocol->protocol_ok check_data_analysis Verify Data Analysis and Curve Fit analysis_ok Analysis Correct? check_data_analysis->analysis_ok reagent_ok->check_solubility Yes fix_reagents Prepare Fresh Reagents, Verify Concentrations reagent_ok->fix_reagents No solubility_ok->review_protocol Yes improve_solubility Modify Buffer (e.g., add detergent) or Lower DMSO% solubility_ok->improve_solubility No protocol_ok->check_data_analysis Yes correct_protocol Repeat with Correct Protocol Parameters protocol_ok->correct_protocol No reanalyze_data Re-analyze Data with Correct Parameters analysis_ok->reanalyze_data No further_investigation Consider Off-Target Effects or Other Mechanisms analysis_ok->further_investigation Yes

References

minimizing off-target effects of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Morpholino-1H-pyrazol-3-amine

Disclaimer: Information regarding the specific biological targets and off-target profile of this compound is not extensively available in public literature. This guide provides general strategies and best practices for researchers working with novel pyrazole-amine based compounds, which are frequently developed as kinase inhibitors, to characterize and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-targets and off-targets for a pyrazole-amine scaffold?

A: The pyrazole ring is a common scaffold in many kinase inhibitors designed to be ATP-competitive.[1] Therefore, the primary targets are likely to be protein kinases. Off-target effects often arise from the inhibitor binding to the highly conserved ATP-binding pocket of other kinases.[2] For example, a pyrazole-amine derivative was identified as a potent inhibitor of Receptor-interacting protein kinase 1 (RIPK1)[3], while other similar structures have shown activity against a range of kinases including GSK-3beta and Aurora kinase C.[4] Off-target liabilities may include kinases with similar ATP-binding site features. It is crucial to experimentally determine the selectivity profile.

Q2: How can I experimentally determine the selectivity profile of my compound?

A: The most effective method is to perform a comprehensive kinase selectivity panel screening. This involves testing your compound against a large number of purified kinases (e.g., a panel of over 400 kinases) at a fixed concentration (e.g., 1 µM) to identify initial "hits." Subsequently, dose-response curves should be generated for these hits to determine IC50 values. This approach provides a broad view of your compound's selectivity across the human kinome.[5][6]

Q3: My compound is potent in a biochemical assay but shows weaker or different effects in cells. What could be the cause?

A: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Cellular ATP Competition: The high concentration of ATP in cells (1-5 mM) can outcompete ATP-competitive inhibitors, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.[7]

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: The observed cellular phenotype might be a result of the compound engaging unintended targets that are not present in the biochemical assay.[8][9]

Q4: What is the best way to confirm that my compound binds to its intended target inside a living cell?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with your compound, heating the cell lysate to different temperatures, and then quantifying the amount of soluble protein, you can determine if your compound increased the melting temperature of your target protein, confirming direct binding.

Q5: What experimental controls should I use to validate that a phenotype is due to on-target inhibition and not an off-target effect?

A: To ensure the observed biological effect is due to the intended target, a multi-faceted approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ a second, well-characterized inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

  • Use an Inactive Analog: Synthesize a close structural analog of your compound that is inactive against the primary target. This "negative control" should not produce the desired phenotype.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of your inhibitor.[10] This is considered the gold standard for target validation.

Troubleshooting Guide: Unexpected Results

Problem Potential Cause Recommended Troubleshooting Steps
High Cytotoxicity at Low Concentrations The compound may be inhibiting essential "housekeeping" kinases or other proteins vital for cell survival.[11]1. Perform a broad kinase selectivity screen to identify potent off-targets. 2. Conduct counter-screening against cell lines known to be sensitive to the inhibition of specific anti-proliferative targets. 3. Assess mitochondrial toxicity and apoptosis markers.
Paradoxical Pathway Activation In some cases, inhibiting a kinase can lead to the activation of a feedback loop, resulting in the paradoxical activation of a downstream component. This can be an on-target or off-target effect.[12]1. Perform a time-course experiment to analyze the phosphorylation status of key pathway components upstream and downstream of the target. 2. Use a systems biology approach (e.g., phosphoproteomics) to get a global view of signaling changes.
Inconsistent Results Across Different Cell Lines The expression level of the primary target, off-targets, or compensatory pathways can vary significantly between cell lines.1. Quantify the protein expression level of your primary target in each cell line via Western Blot or qPCR. 2. Profile the genetic background of the cell lines for mutations that might confer resistance or sensitivity.[7]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the IC50 value of a compound against a panel of kinases using a radiometric assay.

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to create a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate, combine the following for each kinase to be tested:

    • Kinase buffer solution.

    • The specific protein or peptide substrate for the kinase.

    • The required cofactors (e.g., MgCl2, MnCl2).

    • The purified kinase enzyme.

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP mix containing [γ-³³P]-ATP. The concentration of unlabeled ATP should ideally be close to the Kₘ value for each specific kinase.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane multiple times to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a workflow to confirm target engagement in intact cells.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) and incubate under normal culture conditions for a set period (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot analysis.

  • Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile for Compound "X" (A Pyrazole-Amine Analog)

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase A 15 1
Off-Target Kinase B45030
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E85057

This table illustrates how selectivity data is presented. A higher selectivity ratio indicates greater selectivity for the primary target.

Visualizations

Off_Target_Workflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Validation & Troubleshooting Start Identify Hit Compound (e.g., this compound) Biochem Biochemical Assay (Determine Potency - IC50) Start->Biochem Kinome Kinome-wide Selectivity Screening (e.g., >400 kinases) Biochem->Kinome Cellular Cell-Based Potency Assay (Determine EC50) Biochem->Cellular Decision Results Concordant? Kinome->Decision CETSA Confirm Target Engagement (CETSA) Cellular->CETSA CETSA->Decision Genetic Genetic Validation (siRNA, CRISPR) Decision->Genetic No Phenotype Phenotypic Analysis Decision->Phenotype Yes SAR Structure-Activity Relationship (Develop inactive control) Genetic->SAR SAR->Phenotype

Caption: Workflow for characterizing a novel inhibitor and deconvoluting off-target effects.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Receptor1 Receptor Target Target Kinase Receptor1->Target Substrate1 Substrate A Target->Substrate1 Response1 Desired Biological Response Substrate1->Response1 Receptor2 Receptor OffTarget Off-Target Kinase Receptor2->OffTarget Substrate2 Substrate B OffTarget->Substrate2 Response2 Undesired Side Effect Substrate2->Response2 Inhibitor Inhibitor (this compound) Inhibitor->Target Inhibition (High Affinity) Inhibitor->OffTarget Inhibition (Lower Affinity)

References

stability of 5-Morpholino-1H-pyrazol-3-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Morpholino-1H-pyrazol-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the stability and effective use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving pyrazole derivatives for use in biological assays. For stock solutions, it is advisable to prepare high-concentration stocks in anhydrous DMSO.

Q2: How should I store the solid compound and its solutions to ensure stability?

A2: The solid form of this compound should be stored in a cool, dry, and well-ventilated place, with the container tightly sealed. For solutions, it is recommended to aliquot and store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles to prevent degradation.

Q3: What are the known incompatibilities of this compound?

A3: Based on the general reactivity of aminopyrazole compounds, it is advisable to avoid strong oxidizing agents, strong acids, and acid chlorides, as these may lead to degradation of the compound.

Q4: My experimental results are inconsistent. Could the stability of the compound be a factor?

A4: Yes, inconsistent results can be a sign of compound instability. The stability of this compound can be affected by pH, temperature, and light exposure. Refer to the troubleshooting guide below for more detailed advice.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Loss of compound activity over time in aqueous buffer. Hydrolysis. Pyrazole derivatives, particularly those with ester or other labile functional groups, can be susceptible to hydrolysis, especially at non-neutral pH. While the morpholino and amine groups of this specific compound are generally stable, the pyrazole ring itself can be sensitive.- Prepare fresh solutions in your assay buffer for each experiment.- If possible, perform a time-course experiment to assess the stability of the compound in your specific buffer system.- Consider using a buffer with a pH closer to neutral (pH 7.0-7.4) if your experimental conditions allow.
Precipitation of the compound in the assay medium. Low aqueous solubility. While DMSO is a good solvent for the stock solution, the compound may precipitate when diluted into an aqueous assay buffer.- Optimize the final DMSO concentration in your assay. Typically, a final concentration of 0.1-1% DMSO is well-tolerated in most cell-based assays.- Ensure the compound is fully dissolved in DMSO before diluting into the aqueous buffer.- Gentle warming or sonication of the stock solution can sometimes aid dissolution, but be cautious of potential thermal degradation.
Inconsistent results between experimental replicates. Degradation due to light or temperature. Some pyrazole derivatives can be sensitive to light (photodegradation) or elevated temperatures.- Protect your compound and solutions from direct light by using amber vials or covering them with foil.- Avoid prolonged exposure of the compound to elevated temperatures. If heating is necessary for your experiment, perform it for the shortest possible duration.
Unexpected side reactions or assay interference. Reaction with assay components. The amine group on the pyrazole ring could potentially react with certain components in your assay, such as aldehydes or reactive carbonyl species.- Review all components of your assay buffer and media for potential incompatibilities.- Run appropriate controls, including a vehicle control (DMSO) and the compound in buffer without cells or other biological components, to identify any background signal or interference.

Stability Data

While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in the public domain, the following table provides an expected stability profile based on the known behavior of structurally related aminopyrazole derivatives. These are qualitative predictions and should be confirmed experimentally for your specific conditions.

Condition Stress Agent Expected Stability Potential Degradation Pathway
Acidic 0.1 M HClLikely to be unstableAcid-catalyzed hydrolysis or degradation of the pyrazole ring.
Basic 0.1 M NaOHModerately stable to unstableBase-catalyzed hydrolysis or rearrangement.
Oxidative 3% H₂O₂Potentially unstableOxidation of the amine group or the pyrazole ring.
Thermal 60°C in solutionModerately stableThermal decomposition. The rate will depend on the solvent and pH.
Photolytic UV/Vis lightPotentially unstablePhotodegradation.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the analysis mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the analysis mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the analysis mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-treated solid in the analysis mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound in the analysis mobile phase to UV light (254 nm) and visible light for 24 hours.

    • Keep a control sample in the dark at the same temperature.

3. Analysis:

  • Analyze all samples by a validated HPLC-UV or LC-MS method.

  • Compare the peak area of the parent compound in the stressed samples to that of an unstressed control to determine the percentage of degradation.

  • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening a compound like this compound for its inhibitory activity against a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Compound Stock (this compound in DMSO) Plate Assay Plate Preparation (Compound Dilution Series) Compound->Plate Kinase Kinase Stock Incubation Pre-incubation (Kinase + Inhibitor) Kinase->Incubation Substrate Substrate & ATP Stock Reaction Initiate Reaction (Add Substrate/ATP) Substrate->Reaction Buffer Assay Buffer Buffer->Plate Plate->Incubation Incubation->Reaction Stop Stop Reaction Reaction->Stop Detection Signal Detection (e.g., Luminescence, Fluorescence) Stop->Detection Data Data Analysis (IC50 Calculation) Detection->Data

Caption: Workflow for a kinase inhibitor assay.

Potential Signaling Pathway Involvement: mTOR Pathway

Compounds with a morpholino-pyrazole scaffold have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Inhibitor This compound (Potential Inhibitor) Inhibitor->mTORC1

Caption: Potential inhibition of the mTOR signaling pathway.

Potential Signaling Pathway Involvement: p38 MAPK Pathway

Aminopyrazole derivatives have also been explored as inhibitors of the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P MK2 MK2 p38->MK2 P TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors P Inflammation Inflammation & Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Technical Support Center: Synthesis and Purification of 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 5-Morpholino-1H-pyrazol-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield of the desired product after initial work-up.

Potential Cause Recommended Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Ensure the reaction is stirred for a sufficient duration at the optimal temperature.
Loss of product during aqueous extraction.The amine functionality of the product can make it partially water-soluble, especially if the aqueous phase is acidic. Ensure the aqueous phase is basified (pH > 8) before extraction with an organic solvent. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.
Precipitation of the product in the aqueous layer.If the product precipitates upon basification, it can be collected by filtration. The filtrate should still be extracted to recover any dissolved product.

Problem 2: Presence of multiple spots on TLC after purification.

Potential Cause Recommended Solution
Unreacted starting materials.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion of the starting materials.
Formation of side products.The synthesis of this compound likely involves the reaction of a pyrazole precursor with morpholine. Potential side products could include regioisomers or di-substituted pyrazoles. Careful purification by column chromatography is essential.
Degradation of the product.5-Aminopyrazoles can be sensitive to prolonged exposure to acid or heat. Minimize the time the product is in acidic conditions and use moderate temperatures during solvent evaporation.

Problem 3: Difficulty in removing solvent from the purified product.

Potential Cause Recommended Solution
High-boiling point solvents used in chromatography.If high-boiling point solvents like DMF or DMSO are used in the reaction, ensure they are thoroughly removed during the work-up before column chromatography. Techniques like azeotropic distillation with toluene or washing with water (if the product is not water-soluble) can be effective.
Product is an oil instead of a solid.Some aminopyrazoles are oils or low-melting solids. If a solid is expected, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Problem 4: Co-elution of impurities during column chromatography.

Potential Cause Recommended Solution
Inappropriate solvent system.A variety of solvent systems can be used for the purification of pyrazole derivatives. It is crucial to optimize the eluent for good separation. Start with a non-polar solvent system and gradually increase the polarity. For aminopyrazoles, gradients of ethyl acetate in hexane or methanol in dichloromethane are often effective.[1][2]
Overloading the column.Do not exceed the recommended sample load for the size of the column. Overloading leads to poor separation. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The most common and effective purification techniques for aminopyrazole derivatives like this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the preferred method for separating the desired product from unreacted starting materials and side products.[1][2][3]

  • Recrystallization: If the product is a solid and of reasonable purity after initial work-up, recrystallization can be an effective final purification step to obtain highly pure material.

Q2: What solvent systems are suitable for column chromatography?

A2: The choice of solvent system depends on the polarity of the impurities. Based on purification of similar compounds, the following systems are recommended starting points:

Solvent SystemTypical Ratio (v/v)Notes
Ethyl Acetate / Hexane10:90 to 50:50A good starting point for many pyrazole derivatives.[1]
Dichloromethane / Methanol99:1 to 90:10Useful for more polar compounds. The amount of methanol can be gradually increased.[2]

Q3: What are some suitable solvents for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyrazole derivatives, the following solvents have been used:

SolventNotes
EthanolA common choice for recrystallizing polar organic molecules.
DioxaneHas been used for the recrystallization of aminopyrazole carbonitriles.
BenzenePreviously used, but less common now due to toxicity. Toluene can be a suitable alternative.
Ethyl Acetate / HexaneA solvent/anti-solvent system that can be effective if a single solvent is not suitable.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the best method for monitoring the purity of fractions. Use the same eluent system for TLC as for the column chromatography. Combine fractions that show a single spot corresponding to the product's Rf value.

Q5: What are the likely impurities in the synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common impurities could include:

  • Unreacted Starting Materials: Such as a halogenated or other activated pyrazole precursor and excess morpholine.

  • Regioisomers: Depending on the starting pyrazole, substitution at a different position on the pyrazole ring might occur.

  • Di-substituted Products: Reaction of two molecules of morpholine with the pyrazole precursor, if there are multiple reactive sites.

  • Hydrolysis Products: If the starting material contains an ester or other hydrolyzable group, it might be cleaved during the work-up.

Experimental Protocols

The following are generalized experimental protocols for the purification of aminopyrazole derivatives and should be adapted and optimized for this compound.

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., ethyl acetate/hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Purity Analysis: Analyze the collected fractions by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Crude Reaction Mixture Workup Aqueous Work-up Reaction->Workup Extraction & Washing Column Column Chromatography Workup->Column Crude Product Recrystal Recrystallization Column->Recrystal Partially Pure Product Pure_Product Pure Product Column->Pure_Product If sufficient purity Recrystal->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Solutions cluster_multiple_spots Multiple Spots Solutions cluster_solvent_removal Solvent Removal Solutions Start Purification Issues LowYield Low Yield? Start->LowYield MultipleSpots Multiple Spots on TLC? Start->MultipleSpots SolventRemoval Solvent Removal Issues? Start->SolventRemoval LY_Sol1 Check reaction completion (TLC) LowYield->LY_Sol1 LY_Sol2 Basify aqueous phase before extraction LowYield->LY_Sol2 LY_Sol3 Perform multiple extractions LowYield->LY_Sol3 MS_Sol1 Optimize reaction conditions MultipleSpots->MS_Sol1 MS_Sol2 Optimize column chromatography MultipleSpots->MS_Sol2 MS_Sol3 Consider product degradation MultipleSpots->MS_Sol3 SR_Sol1 Azeotropic distillation SolventRemoval->SR_Sol1 SR_Sol2 Trituration to induce crystallization SolventRemoval->SR_Sol2

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Kinase Assays with 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-Morpholino-1H-pyrazol-3-amine in kinase assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound belongs to the pyrazole class of compounds, which are recognized as pharmacologically important scaffolds in drug discovery.[1] Pyrazole-containing molecules are extensively used to develop kinase inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3] The morpholino and pyrazol-amine moieties are key features for interaction with the ATP-binding site of many kinases.

Q2: Which kinases are likely to be inhibited by this compound?

While specific targets for this exact molecule require experimental validation, pyrazole-based inhibitors have been developed against a wide range of kinases. These include, but are not limited to, Aurora kinases, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Receptor-Interacting Protein Kinase 1 (RIPK1).[2][4][5][6] The exact inhibitory profile will depend on the full structure of the compound.

Q3: How should I prepare and store this compound for use in assays?

As with most small molecule inhibitors, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What is a suitable starting concentration range for this inhibitor in a kinase assay?

A common starting point for screening new inhibitors is to test them at a concentration of around 1-10 µM.[7] For determining the half-maximal inhibitory concentration (IC50), a serial dilution should be performed. Based on data for other pyrazole-based inhibitors, the IC50 values can range from nanomolar to micromolar concentrations depending on the kinase target.[2]

Q5: What type of kinase assay formats are compatible with this compound?

This compound should be compatible with most in vitro kinase assay formats. These include luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), fluorescence-based assays, and radiometric assays that use radio-labeled ATP.[7] Cellular assays like the NanoBRET™ Target Engagement assay can also be used to determine target binding within a cellular context.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Inhibition 1. Incorrect ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[7] 2. Compound Insolubility: The compound may have precipitated out of the assay buffer. 3. Inactive Compound: The compound may have degraded due to improper storage or handling.1. Optimize ATP Concentration: For IC50 determination, it is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[7] 2. Check Solubility: Visually inspect for any precipitate. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells. 3. Use Fresh Aliquots: Prepare fresh dilutions from a new aliquot of your stock solution.
High Background Signal 1. Assay Buffer Components: Components in the buffer (e.g., DTT) might interfere with the detection method. 2. Compound Interference: The compound itself might be fluorescent or luminescent at the detection wavelength.1. Buffer Compatibility: Review the technical manual for your assay kit to check for incompatible reagents. 2. Run a Compound Interference Control: Set up control wells containing the inhibitor but no kinase to measure its intrinsic signal. Subtract this background from your experimental wells.
Poor Reproducibility 1. Pipetting Errors: Inconsistent volumes of inhibitor, kinase, or substrate can lead to variability. 2. Inconsistent Incubation Times: Variations in incubation time can affect the extent of the enzymatic reaction. 3. Edge Effects on Plates: Evaporation from the outer wells of a microplate can concentrate reagents.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For serial dilutions, use a fresh tip for each dilution step. 2. Standardize Incubation: Use a timer and ensure all plates are incubated for the same duration at a constant temperature. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with a buffer to create a humidity barrier.
Unexpected Cellular Activity 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular proteins.[2] 2. Poor Cell Permeability: The compound may not be efficiently entering the cells.1. Perform a Kinome Scan: Test the inhibitor against a panel of kinases to determine its selectivity profile. 2. Assess Permeability: Use cellular thermal shift assays (CETSA) or other methods to confirm target engagement within the cell.

Quantitative Data for Related Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of various pyrazole-based compounds against different kinases. This data can serve as a reference for expected potency ranges.

Compound ClassTarget KinaseIC50 / KdReference
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ/ε (CK1δ/ε)Varies by compound[6]
Pyrazole-based derivativesAurora A Kinase0.16 µM[2]
Pyrazole-based derivativesAurora B Kinase0.37 nM[2]
Pyrazole-based derivativesAkt11.3 nM[2]
Imidazo[4,5-b]pyridine-basedAurora A Kinase7.5 nM (Kd)[9][10][11]
Imidazo[4,5-b]pyridine-basedAurora B Kinase48 nM (Kd)[9][10][11]
Imidazo[4,5-b]pyridine-basedFLT3 Kinase6.2 nM (Kd)[9][10][11]

Experimental Protocols

Protocol: In Vitro Kinase Assay (Luminescence-Based ATP Detection)

This protocol is a general guideline for determining the inhibitory activity of this compound using a commercially available luminescence-based kinase assay kit that measures ATP consumption.

Materials:

  • This compound

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • Kinase Assay Buffer (containing DTT, MgCl2, etc.)

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

    • Further dilute these intermediate stocks into the kinase assay buffer to create the final working concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Assay Setup (Example for a 50 µL final volume):

    • "No Kinase" Control: Add 25 µL of assay buffer, 5 µL of the highest concentration of the inhibitor, and 20 µL of ATP/substrate mix.

    • "Vehicle" Control (0% Inhibition): Add 25 µL of kinase in assay buffer, 5 µL of assay buffer with DMSO (vehicle), and initiate the reaction by adding 20 µL of ATP/substrate mix.

    • "Inhibitor" Wells: Add 25 µL of kinase in assay buffer, 5 µL of the diluted inhibitor, and initiate the reaction by adding 20 µL of ATP/substrate mix.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume (50 µL) of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "No Kinase" control signal from all other wells.

    • Normalize the data by setting the "Vehicle" control as 100% kinase activity (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Reagents to Plate (Inhibitor, Kinase) prep_inhibitor->add_reagents prep_kinase Prepare Kinase Solution prep_kinase->add_reagents prep_atp Prepare ATP/Substrate Mix start_reaction Initiate Reaction (Add ATP/Substrate) prep_atp->start_reaction add_reagents->start_reaction incubate Incubate at Optimal Temp. start_reaction->incubate add_detection Add ATP Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_pathway Hypothetical Cell Cycle Regulation Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras/Raf/MEK/ERK Pathway receptor->ras cyclinD Cyclin D Expression ras->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb Phosphorylation cdk46->rb e2f E2F Release rb->e2f s_phase S-Phase Entry e2f->s_phase inhibitor This compound (Hypothetical CDK Inhibitor) inhibitor->cdk46

Caption: Hypothetical inhibition of the CDK4/6 pathway.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyrazole compounds.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the scale-up of pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Question: My pyrazole synthesis reaction, which worked well at the lab scale, is giving low yields and showing significant amounts of unreacted starting materials upon scale-up. What could be the problem?

Answer: Several factors can contribute to decreased yield during scale-up. Consider the following:

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, as well as areas where reactants are not sufficiently mixed. This heterogeneity can result in side reactions or incomplete conversion.

    • Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of your reactor to ensure homogenous mixing. For highly viscous reaction mixtures, consider specialized impellers.

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic at a larger scale. Poor heat dissipation can lead to temperature gradients, promoting side reactions and decomposition of products or reactants.

    • Solution: Ensure your reactor has an adequate cooling system. A jacketed reactor with a suitable heat transfer fluid is essential. Consider a slower addition rate of reagents to control the exotherm.

  • Reaction Kinetics and Concentration: Changes in reactant concentrations due to scale-up can alter reaction kinetics.

    • Solution: Re-optimize reactant ratios and concentrations at the pilot scale before moving to full production. A gradual, stepwise scale-up can help identify concentration-dependent issues.

Issue 2: Poor Regioselectivity

Question: I am synthesizing a polysubstituted pyrazole, but on a larger scale, I am observing an increased formation of the undesired regioisomer. How can I improve regioselectivity?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1][2]

  • Temperature Control: Reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.

    • Solution: Precisely control the reaction temperature. Experiment with a range of temperatures to find the optimal condition for the desired isomer. In some cases, lowering the temperature can favor the kinetically controlled product.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can play a crucial role in directing the regioselectivity of the cyclocondensation reaction.

    • Solution: Screen different catalysts (e.g., Lewis acids, Brønsted acids) and solvents of varying polarity. For instance, aprotic dipolar solvents may offer better results than polar protic solvents in some cases.[2]

  • Starting Material Design: The steric and electronic properties of the substituents on your starting materials can direct the cyclization to favor one regioisomer.

    • Solution: If feasible, consider modifying the substituents on the 1,3-dicarbonyl compound or the hydrazine derivative to sterically or electronically favor the formation of the desired product.

Issue 3: Difficult Purification and Isolation

Question: My crude pyrazole product is difficult to purify at a large scale. Column chromatography is not practical, and I'm struggling with crystallization. What are my options?

Answer: Purification is a major hurdle in scaling up synthesis. Here are some strategies to consider:

  • Crystallization Optimization:

    • Solution: Systematically screen a variety of solvents and solvent mixtures to find conditions that promote the crystallization of your desired product while leaving impurities in the mother liquor. Techniques like fractional crystallization can be effective for separating isomers.[3][4] Seeding the solution with a small amount of pure product can also induce crystallization.

  • Salt Formation:

    • Solution: If your pyrazole compound has a basic nitrogen atom, you can form a salt by reacting it with an appropriate acid.[3][4] The resulting salt may have different solubility properties, facilitating its isolation and purification through crystallization. The pure pyrazole can then be regenerated by neutralization.

  • Extraction:

    • Solution: Utilize liquid-liquid extraction to remove impurities based on their differential solubility in immiscible solvents. Adjusting the pH of the aqueous phase can be a powerful tool for separating acidic or basic impurities.

Issue 4: Catalyst Deactivation and Recovery

Question: I am using a transition-metal catalyst for my pyrazole synthesis. On a larger scale, the catalyst seems to lose activity, and recovery is inefficient. How can I address this?

Answer: Catalyst deactivation and recovery are critical for the economic viability and sustainability of a scaled-up process.

  • Catalyst Poisoning:

    • Solution: Ensure that your starting materials and solvents are of high purity and free from impurities that can act as catalyst poisons (e.g., sulfur compounds, water).

  • Leaching and Recovery:

    • Solution: For homogeneous catalysts, consider methods like precipitation or extraction to recover the metal. For heterogeneous catalysts, ensure that the support material is robust and does not degrade under the reaction conditions, which can lead to catalyst leaching.

  • Flow Chemistry:

    • Solution: Continuous flow reactors with packed-bed catalysts can offer significant advantages for catalyst stability and reuse, as the catalyst is confined within the reactor.[5]

Issue 5: Safety Concerns with Hazardous Reagents

Question: My synthesis involves potentially hazardous reagents like hydrazine or diazo compounds, and I am concerned about safety during scale-up. What precautions should I take?

Answer: Safety is paramount when scaling up chemical reactions.

  • Hydrazine:

    • Solution: Handle hydrazine and its derivatives in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consider using hydrazine hydrate, which is generally safer to handle than anhydrous hydrazine.

  • Diazo Compounds:

    • Solution: Diazo compounds can be explosive, especially in concentrated form or when heated.[5] Whenever possible, generate and use diazo compounds in situ to avoid their accumulation.[5] Flow chemistry is an excellent strategy for safely handling hazardous intermediates like diazo compounds, as only small amounts are present in the reactor at any given time.[5][6]

  • Process Safety Assessment:

    • Solution: Before scaling up, conduct a thorough process safety assessment (e.g., HAZOP study) to identify potential hazards and implement appropriate control measures. This should include an evaluation of thermal stability and potential for runaway reactions. For compounds with a high nitrogen-to-carbon ratio, it is crucial to assess their explosive potential.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole compounds?

A1: The most prevalent methods for pyrazole synthesis include:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method, often referred to as the Knorr pyrazole synthesis.[7]

  • Reaction of α,β-unsaturated ketones or aldehydes with hydrazines: This route typically forms pyrazoline intermediates that are subsequently oxidized to pyrazoles.[1][8]

  • 1,3-dipolar cycloaddition reactions: This involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile, like an alkyne or an alkene.[2][5]

  • Multicomponent reactions: These reactions involve the combination of three or more starting materials in a one-pot synthesis, offering efficiency and atom economy.[9][10]

Q2: How can I improve the yield and reduce the reaction time for my pyrazole synthesis?

A2: To enhance reaction efficiency, you can explore several strategies:

  • Catalysis: The use of catalysts, such as Lewis acids (e.g., nano-ZnO, LiClO4), can significantly accelerate the reaction and improve yields.[1][2]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.

  • Flow Chemistry: Continuous flow processing offers precise control over reaction parameters, leading to improved yields and efficiency.[5] It also facilitates safer handling of hazardous reagents and simplifies scale-up.[5]

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is a growing focus on developing greener synthetic routes for pyrazoles.[11] These methods often involve:

  • The use of green solvents like water or ionic liquids.[12]

  • Employing reusable catalysts.[11]

  • Utilizing energy-efficient techniques such as ultrasonic irradiation.[11]

  • Solvent-free reaction conditions.[9]

Q4: What analytical techniques are most suitable for monitoring the progress of my pyrazole synthesis and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is typically used:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product.

  • Product Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) confirms the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify key functional groups. For crystalline products, X-ray crystallography provides definitive structural information.

Section 3: Data Presentation

Table 1: Comparison of Catalysts in the Synthesis of 1,3,5-Substituted Pyrazoles
CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneEthylene GlycolRoom Temp.12 hNo Reaction[1]
LiClO4Ethylene GlycolRoom Temp.2-3 h70-95[1]
Nano-ZnONot specifiedNot specifiedNot specified95[2]
AgOTf (1 mol%)Not specifiedRoom Temp.1 hup to 99[1]

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,5-Substituted Pyrazoles using a Lewis Acid Catalyst

This protocol is based on the work of Konwar et al.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1 mmol) and the substituted hydrazine (1 mmol) in ethylene glycol (5 mL).

  • Catalyst Addition: Add lithium perchlorate (LiClO4) (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up Synthesis

low_yield_troubleshooting start Low Yield in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_kinetics Review Reaction Kinetics start->check_kinetics mixing_issue Inefficient Mixing check_mixing->mixing_issue Problem? heat_issue Poor Heat Dissipation check_heat->heat_issue Problem? kinetics_issue Concentration Effects check_kinetics->kinetics_issue Problem? solution_mixing Optimize Agitation, Impeller, Baffles mixing_issue->solution_mixing Yes end_goal Improved Yield mixing_issue->end_goal No solution_heat Improve Cooling, Slow Reagent Addition heat_issue->solution_heat Yes heat_issue->end_goal No solution_kinetics Re-optimize Ratios & Concentrations kinetics_issue->solution_kinetics Yes kinetics_issue->end_goal No solution_mixing->end_goal solution_heat->end_goal solution_kinetics->end_goal

Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.

Diagram 2: Decision Pathway for Pyrazole Purification

purification_pathway start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid try_crystallization Optimize Crystallization (Solvent Screening) is_solid->try_crystallization Yes extraction Use Liquid-Liquid Extraction (pH swing) is_solid->extraction No (Oil) is_basic Does it have a basic center? try_crystallization->is_basic Fails pure_product Pure Pyrazole try_crystallization->pure_product Successful salt_formation Form a Salt for Crystallization is_basic->salt_formation Yes is_basic->extraction No salt_formation->pure_product Successful extraction->pure_product

Caption: Decision-making process for selecting a suitable purification strategy for pyrazole compounds.

References

method refinement for quantifying 5-Morpholino-1H-pyrazol-3-amine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 5-Morpholino-1H-pyrazol-3-amine in biological samples. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are crucial for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological samples?

A1: For sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] This method offers excellent specificity by using Multiple Reaction Monitoring (MRM) to minimize interference from endogenous components.[3]

Q2: Which sample preparation technique is most suitable for extracting this compound from plasma?

A2: Several techniques can be effective, with the choice depending on the required level of cleanliness and the concentration of the analyte. Common and effective methods include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development and for higher concentration samples. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[4] Ethyl acetate or methyl tert-butyl ether (MTBE) could be suitable extraction solvents.[4][5]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration, making it ideal for low-level quantification.[6][7] A mixed-mode or polymeric reversed-phase sorbent would likely be effective for a polar amine compound.

Q3: What type of liquid chromatography (LC) column is best for retaining and separating this compound?

A3: As a polar compound, this compound can be challenging to retain on traditional C18 reversed-phase columns. Consider the following options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[8]

  • Reversed-Phase Chromatography with an Aqueous C18 Column: These columns are designed to be stable in highly aqueous mobile phases.

  • Reversed-Phase Chromatography with an Embedded Polar Group (e.g., Polar-RP): These columns offer enhanced retention for polar analytes.

Q4: How can I improve the ionization of this compound for mass spectrometry detection?

A4: this compound contains basic nitrogen atoms, making it well-suited for positive ion mode electrospray ionization (ESI). To enhance ionization efficiency, consider adding a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase. This promotes the formation of protonated molecules ([M+H]^+).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Analyte Signal 1. Sample Preparation Failure: Inefficient extraction or analyte degradation.1. Verify the pH of the extraction solvent. For an amine, ensuring the pH is appropriate to maintain a neutral state can improve extraction into organic solvents. Review and optimize the sample preparation protocol.[6]
2. LC Issues: The analyte is not eluting from the column or is co-eluting with a suppressing agent.2. Use a HILIC or polar-embedded column for better retention of polar amines.[8] Adjust the mobile phase composition. Check for ion suppression by infusing the analyte post-column while injecting a blank extracted sample.[9]
3. MS/MS Parameter Optimization: Incorrect precursor/product ion pair or insufficient collision energy.3. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the MRM transitions (precursor and product ions) and collision energy.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too much analyte.1. Dilute the sample or reduce the injection volume.[10]
2. Secondary Interactions: The basic amine analyte is interacting with acidic silanols on the column packing.2. Add a competitor base, like a low concentration of ammonium hydroxide, to the mobile phase. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
3. Inappropriate Injection Solvent: The injection solvent is much stronger than the initial mobile phase.3. Ensure the injection solvent is similar in composition to, or weaker than, the initial mobile phase.[10]
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or reservoirs.1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.[11]
2. Matrix Effects: Co-eluting endogenous compounds from the biological sample are interfering.[11]2. Improve the sample cleanup method (e.g., switch from PPT to SPE).[6][7] Adjust the chromatography to separate the analyte from the interfering peaks.
Inconsistent Retention Times 1. LC Pump or Gradient Issues: The pump is not delivering a consistent mobile phase composition.1. Check the pump for leaks and ensure proper solvent degassing.[12] Verify the gradient proportioning valves are working correctly.
2. Column Equilibration: The column is not fully equilibrated between injections.2. Increase the equilibration time at the end of each run's gradient. A general rule is to allow 5-10 column volumes for re-equilibration.
Sample Carryover 1. Injector Contamination: The analyte is adsorbing to the needle, loop, or valve of the autosampler.1. Optimize the needle wash procedure. Use a stronger wash solvent, potentially with a different pH, to ensure the analyte is completely removed between injections.[11]
2. Column Carryover: Strong retention of the analyte on the analytical column.2. Incorporate a high-organic wash at the end of the gradient to elute any strongly retained compounds.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation (PPT)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes a typical starting point for an LC-MS/MS method for the quantification of this compound.

Parameter Condition
LC System UPLC/HPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 40% B over 3 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by direct infusion (e.g., m/z 183.1 -> 126.1)
MRM Transition (IS) To be determined based on the internal standard used
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation Summary

The following tables present hypothetical but realistic quantitative data for a validated method, as would be expected under ICH guidelines.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.061101.2
200.245100.5
500.61899.8
2002.48599.4
5006.22199.1
100012.48998.7
Linear Range 1 - 1000 ng/mL r² = 0.9992

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)% AccuracyInter-day Precision (%CV)Intra-day Precision (%CV)
LLOQ11.03103.08.56.2
Low32.9598.37.15.5
Medium150154.2102.85.44.1
High800789.698.74.83.9

Visualizations

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler Injects Sample lc_column HILIC Column Separates Analyte from Matrix autosampler->lc_column Mobile Phase esi_source ESI Source Ionizes Analyte lc_column->esi_source quad1 Quadrupole 1 (Q1) Selects Precursor Ion esi_source->quad1 quad2 Quadrupole 2 (Q2) Collision Cell for Fragmentation quad1->quad2 quad3 Quadrupole 3 (Q3) Selects Product Ion quad2->quad3 detector Detector Measures Product Ion Intensity quad3->detector data_system Data System Generates Chromatogram detector->data_system

References

Validation & Comparative

Validating the Kinase Inhibitory Activity of 5-Morpholino-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation Yields No Public Data on the Target Compound

An extensive search of scientific literature and public databases for data on the kinase inhibitory activity of 5-Morpholino-1H-pyrazol-3-amine has yielded no specific results. This suggests that the compound may be novel, proprietary, or not yet characterized in the public domain. The pyrazole scaffold is a well-established core structure in the design of kinase inhibitors, with numerous derivatives showing potent and selective activity against a wide range of kinases. For instance, studies have shown that pyrazole-based compounds can effectively inhibit kinases such as Aurora A/B, FLT3, and RIPK1. The inclusion of a morpholino group has also been noted in some instances to be favorable for activity.

Given the absence of specific data for this compound, a direct comparative guide on its performance cannot be constructed.

Proposed Alternative: A Comparative Guide on a Well-Characterized Pyrazole-Based Kinase Inhibitor

To demonstrate the requested format and provide a valuable resource for researchers in the field, we propose to create a comprehensive comparison guide for a well-characterized and publicly documented pyrazole-based kinase inhibitor. This will allow for the inclusion of:

  • Quantitative Data Presentation: A detailed summary of inhibitory activity (e.g., IC50 values) against a panel of kinases, presented in a clear tabular format for easy comparison with other known inhibitors.

  • Detailed Experimental Protocols: A thorough description of the methodologies used to generate the presented data, enabling reproducibility.

  • Mandatory Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and the logical relationships of the discussed concepts.

We can proceed with a suggested, well-documented pyrazole-based kinase inhibitor, or if you have another compound of interest with available data, we would be pleased to focus the guide on that instead. Please advise on how you would like to proceed.

A Comparative Guide to 5-Morpholino-1H-pyrazol-3-amine and Other Prominent RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of a novel 1H-pyrazol-3-amine derivative, a close analog of 5-Morpholino-1H-pyrazol-3-amine, against other well-characterized RIPK1 inhibitors. The data presented is compiled from publicly available research, and it is crucial to note that direct comparisons may be limited by variations in experimental conditions across different studies.

Overview of RIPK1 Signaling

RIPK1 is a key signaling node that regulates cellular fate in response to stimuli such as tumor necrosis factor-alpha (TNF-α). As depicted in the signaling pathway diagram below, RIPK1 can initiate either pro-survival pathways through NF-κB activation or programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis. Inhibition of RIPK1 kinase activity is a primary strategy for therapeutic intervention in diseases driven by excessive inflammation and necroptotic cell death.

cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK1_deub RIPK1 (deubiquitinated) TRADD->RIPK1_deub Deubiquitination TRAF2 TRAF2 RIPK1->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NF-kB NF-kB cIAP1/2->NF-kB Gene Expression\n(Survival, Inflammation) Gene Expression (Survival, Inflammation) NF-kB->Gene Expression\n(Survival, Inflammation) FADD FADD RIPK1_deub->FADD Apoptosis RIPK3 RIPK3 RIPK1_deub->RIPK3 Necroptosis Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Apoptosis Caspase-8->Apoptosis Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis Necroptosis MLKL->Necroptosis Necroptosis TNF-alpha TNF-alpha TNF-alpha->TNFR1

Caption: Simplified RIPK1 Signaling Pathway.

Comparative Performance of RIPK1 Inhibitors

The following tables summarize the available quantitative data for the 1H-Pyrazol-3-Amine derivative (compound 44) and other well-known RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors
CompoundTargetAssay TypeIC50 (nM)K_d_ (nM)Reference
1H-Pyrazol-3-Amine derivative (Cpd 44) RIPK1Enzymaticlow nM-[1]
Necrostatin-1sRIPK1---
GSK2982772RIPK1ADP-Glo6.3-[2]
SAR443060 (DNL747)pRIPK1 (cellular)Immunoassay3.9-[3]

Note: "low nM" indicates a potent inhibitor, as specific values were not provided in the abstract. Data for Necrostatin-1s varies significantly across studies and is often used as a benchmark tool compound rather than a clinical candidate.

Table 2: Cellular Activity of RIPK1 Inhibitors
CompoundCell LineAssay TypeEC50 (nM)Reference
1H-Pyrazol-3-Amine derivative (Cpd 44) Human/Murine cellsNecroptosis ProtectionPotent[1]
SAR443060 (DNL747)Human PBMCspRIPK1 Inhibition3.9[3]
Table 3: Pharmacokinetic Properties of Selected RIPK1 Inhibitors
CompoundSpeciesAdministrationT_max_ (h)t_1/2_ (h)Oral Bioavailability (%)Reference
1H-Pyrazol-3-Amine derivative (Cpd 44) -Oral--High[1]
SAR443820 (DNL788)HumanOral (single dose)-5.7-8.0Favorable[4]
SAR443820 (DNL788)HumanOral (multiple doses)-7.2-8.9Favorable[4]
SAR443060 (DNL747)HumanOral2-4--[3]

Note: Detailed pharmacokinetic parameters for the 1H-Pyrazol-3-Amine derivative (Cpd 44) were not publicly available beyond the indication of "high oral bioavailability" and "favorable pharmacokinetic properties"[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the characterization of RIPK1 inhibitors.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

Start Start Prepare Reagents Prepare RIPK1 enzyme, substrate (e.g., MBP), ATP, and test inhibitor dilutions. Start->Prepare Reagents Kinase Reaction Incubate RIPK1, substrate, and inhibitor. Initiate reaction by adding ATP. Incubate at 30°C. Prepare Reagents->Kinase Reaction Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Kinase Reaction->Stop Reaction & Deplete ATP ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Stop Reaction & Deplete ATP->ADP to ATP Conversion Measure Luminescence Read luminescence on a plate reader. ADP to ATP Conversion->Measure Luminescence Analyze Data Calculate IC50 values by plotting luminescence vs. inhibitor concentration. Measure Luminescence->Analyze Data End End Analyze Data->End

Caption: ADP-Glo™ RIPK1 Kinase Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Thaw and prepare 5x Kinase Assay Buffer, ATP, and RIPK1 substrate (e.g., Myelin Basic Protein). Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, substrate, and test inhibitor.

  • Enzyme Addition: Add the purified recombinant RIPK1 enzyme to each well, except for the negative control wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cellular Necroptosis Assay

This cell-based assay evaluates the ability of a compound to protect cells from TNF-α-induced necroptosis.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., human HT-29 colon adenocarcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1 hour).

  • Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNF-α, a SMAC mimetic (e.g., BV-6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).

  • Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and the maximum-inhibition control. Calculate the EC50 value, which represents the concentration of the inhibitor that provides 50% protection from necroptosis.

In Vivo Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This animal model is used to assess the in vivo efficacy of RIPK1 inhibitors in a systemic inflammation model.

Start Start Acclimatize Mice Acclimatize mice (e.g., C57BL/6) to laboratory conditions. Start->Acclimatize Mice Administer Inhibitor Administer the test RIPK1 inhibitor or vehicle (e.g., orally) at a defined time before TNF-α challenge. Acclimatize Mice->Administer Inhibitor Induce SIRS Inject mice with a lethal dose of TNF-α (e.g., intraperitoneally). Administer Inhibitor->Induce SIRS Monitor Monitor rectal temperature and survival at regular intervals. Induce SIRS->Monitor Collect Samples Collect blood samples at a terminal endpoint for cytokine analysis (e.g., ELISA). Monitor->Collect Samples Analyze Data Compare survival curves, temperature changes, and cytokine levels between treatment groups. Collect Samples->Analyze Data End End Analyze Data->End

Caption: Workflow for TNF-α-Induced SIRS Model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test RIPK1 inhibitor or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of SIRS: Inject the mice with a lethal dose of murine TNF-α (e.g., intraperitoneally).

  • Monitoring: Monitor the rectal temperature of the mice at regular intervals. A drop in body temperature is a key indicator of the systemic inflammatory response.

  • Survival Assessment: Record survival rates over a specified period (e.g., 24-48 hours).

  • Cytokine Analysis: At a terminal time point, collect blood via cardiac puncture and prepare serum. Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) using ELISA.

  • Data Analysis: Compare the survival curves, changes in body temperature, and serum cytokine levels between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Conclusion

The 1H-Pyrazol-3-Amine derivative, represented by compound 44, demonstrates potent in vitro and in vivo activity as a RIPK1 inhibitor, positioning it as a promising candidate for the treatment of inflammatory diseases[1]. While a direct, comprehensive comparison with other clinical-stage inhibitors like GSK2982772 and SAR443060 is limited by the available data, the initial findings are encouraging. Further studies with standardized head-to-head comparisons are warranted to fully elucidate the comparative efficacy and safety of this new class of RIPK1 inhibitors. The experimental protocols provided herein offer a framework for such future investigations.

References

A Comparative Analysis of 5-Morpholino-1H-pyrazol-3-amine and Structurally Similar Pyrazole Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Morpholino-1H-pyrazol-3-amine and other pyrazole-based compounds, with a focus on their application as kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Understanding the structure-activity relationships (SAR) of substituted pyrazoles is crucial for the rational design of potent and selective therapeutic agents. This document summarizes quantitative biological data, details relevant experimental protocols, and provides visualizations to elucidate the comparative performance of these compounds.

Comparative Analysis of Biological Activity

The following tables present a comparative overview of the inhibitory activity of several pyrazole compounds against various protein kinases and cancer cell lines. The selection of compounds allows for an analysis of the influence of different substituents at the 5-position of the pyrazole ring.

Table 1: Comparative Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
1 Morpholinop38α MAP Kinase50 - 100 (estimated Kd)[1]
2 tert-Butylp38α MAP KinasePotent (exact IC50 not specified)[1]
3 CyclopropylCDK1633 - 124[2]
4 3,4-DichlorophenylJNK3227[3]
5 PhenylMeprin αLow nanomolar[4]

Note: Data for Compound 1 is an estimated binding affinity (Kd) based on thermal denaturation shifts, which is a strong indicator of inhibitory potential.

Table 2: Comparative Antiproliferative Activity of Pyrazole Derivatives

Compound ID5-SubstituentCell LineIC50 (µM)Reference
6 PhenylHCT1162.914[5]
7 PhenylMCF71.937[5]
8 PhenylHepG23.695[5]
9 Alkylated selanylHepG213.85[5]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above, in conjunction with broader literature on pyrazole-based inhibitors, allows for a preliminary structure-activity relationship analysis. The substituent at the 5-position of the pyrazole ring plays a critical role in determining both the potency and selectivity of these compounds as kinase inhibitors.

  • The Morpholino Group (Compound 1): The morpholine moiety is a pharmacophore with good hydrogen bonding potential.[1] In the context of the p38α MAP kinase inhibitor BIRB 796, a morpholino-ethoxy group attached to a naphthalene ring system contributes significantly to high binding affinity.[1] This suggests that the morpholino group in this compound likely enhances aqueous solubility and can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of target kinases.

  • Bulky Lipophilic Groups (Compound 2): The tert-butyl group is a critical binding element for some kinases, occupying a lipophilic pocket that becomes accessible upon conformational changes in the enzyme.[1] This highlights the importance of steric bulk and lipophilicity at the 5-position for achieving high potency against specific kinase targets.

  • Small Cyclic Groups (Compound 3): The presence of a cyclopropyl moiety at the 5-position has been shown to yield potent inhibitors of cyclin-dependent kinase 16 (CDK16), with IC50 values in the low nanomolar range.[2] This indicates that smaller, rigid cyclic structures can be well-accommodated in the active sites of certain kinases.

  • Aromatic Groups (Compounds 4 and 5): Phenyl and substituted phenyl groups at the 5-position are common in pyrazole-based inhibitors. These aromatic rings can engage in π-π stacking and hydrophobic interactions within the kinase active site.[3][4] The nature and position of substituents on the phenyl ring can further modulate activity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based probe)

    • Microplates (e.g., 96-well or 384-well)

    • Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, the substrate, and the kinase assay buffer to each well.

    • Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using the appropriate plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with medium and DMSO only.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C with 5% CO2.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by many pyrazole-based inhibitors and a typical workflow for their evaluation.

G Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS p38 p38 MAPK Receptor->p38 JNK JNK Receptor->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->MEK Pyrazole_Inhibitor->p38 Pyrazole_Inhibitor->JNK

Caption: A simplified diagram of the MAPK signaling pathway, a common target for pyrazole-based kinase inhibitors.

G Start Compound Library (Pyrazole Derivatives) In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Assay (e.g., MTT Assay) In_Vitro_Kinase_Assay->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Kinase_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A workflow diagram illustrating the process of pyrazole-based kinase inhibitor discovery and evaluation.

References

Comparative Guide to 5-HT2A Receptor Inverse Agonists for Anti-Thrombotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Temanogrel (APD791), a pyrazole-derived compound, with other 5-HT2A receptor antagonists. The focus is on the mechanism of action, potency, selectivity, and preclinical efficacy in the context of arterial thrombosis. Experimental data is presented to offer an objective assessment of these compounds as potential anti-platelet therapies.

Introduction to 5-HT2A Receptors in Thrombosis

Serotonin (5-hydroxytryptamine, 5-HT), released from dense granules of activated platelets, is a key signaling molecule in hemostasis and thrombosis. While a weak agonist on its own, serotonin potently amplifies platelet aggregation induced by other agonists such as ADP, collagen, and thrombin.[1][2] This amplification is primarily mediated through the Gq-coupled 5-HT2A receptor on the platelet surface.[3] Activation of the 5-HT2A receptor initiates a signaling cascade that leads to an increase in intracellular calcium, ultimately contributing to platelet shape change, granule release, and aggregation.[4] Consequently, antagonism of the 5-HT2A receptor presents a promising strategy for anti-thrombotic therapy, with the potential for a favorable bleeding profile compared to conventional antiplatelet agents.[5][6]

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

Temanogrel (APD791) is a selective 5-HT2A receptor inverse agonist.[7] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, thereby reducing its basal activity. This mechanism effectively dampens the serotonergic amplification of platelet aggregation, a critical step in the formation of arterial thrombi.[5][7]

The signaling pathway initiated by serotonin binding to the 5-HT2A receptor on platelets is depicted below. Inverse agonists like Temanogrel prevent this cascade from occurring.

5HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Dense Granules IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Amplified Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Temanogrel Temanogrel (APD791) (Inverse Agonist) Temanogrel->Receptor Inhibits

Figure 1. 5-HT2A Receptor Signaling Pathway in Platelets.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of Temanogrel (APD791) in comparison to other notable 5-HT2A receptor antagonists, Ketanserin and Sarpogrelate, as well as the highly selective inverse agonist Pimavanserin.

Table 1: In Vitro Potency Against Platelet Aggregation

CompoundTargetAssay TypeAgonistIC₅₀Reference
Temanogrel (APD791) 5-HT2AHuman Platelet AggregationSerotonin8.7 nM[7]
Ketanserin5-HT2AHuman Platelet Aggregation5-HT16.6 nM[8]
Rat Blood AggregationADP + 5-HT9.7 µM[6]
Rat Blood AggregationCollagen + 5-HT1.3 µM[6]
Sarpogrelate5-HT2ARat Blood AggregationCollagen66.8 µM[6]
Rat Blood AggregationADP + 5-HT22.7 µM[6]
Human Platelet AggregationCollagen + 5-HTDose-dependent inhibition (1-100 µM)[5]

IC₅₀ values represent the concentration required for 50% inhibition of platelet aggregation.

Table 2: Receptor Binding Affinity and Selectivity

CompoundPrimary TargetKᵢ / pKᵢSelectivity NotesReference
Temanogrel (APD791) 5-HT2ANot ReportedNegligible binding to 5-HT2B and 5-HT2C receptors.[7]
Ketanserin5-HT2AKᵢ = 2.5 nMAlso binds to α1-adrenergic and H1 histamine receptors.[1]
Sarpogrelate5-HT2ANot ReportedSelective for 5-HT2A over other 5-HT receptor subtypes.[1][3]
Pimavanserin5-HT2ApKᵢ = 9.340-fold selectivity over 5-HT2C; low affinity for 5-HT2B and D2 receptors.[9]

Kᵢ (inhibition constant) and pKᵢ (-logKᵢ) are measures of binding affinity. A lower Kᵢ and a higher pKᵢ indicate higher affinity.

Preclinical Efficacy

Temanogrel (APD791) has demonstrated significant anti-thrombotic efficacy in a canine model of recurrent coronary thrombosis, which mimics unstable angina. In this model, APD791 attenuated recurrent thrombosis and improved coronary patency.[6][8] Notably, this anti-thrombotic effect was not associated with an increase in bleeding time, a significant advantage over many existing antiplatelet therapies.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis prep1 1. Collect whole blood in 3.2% sodium citrate. prep2 2. Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP). prep1->prep2 prep3 3. Prepare Platelet-Poor Plasma (PPP) by further centrifuging PRP at 2000 x g. prep2->prep3 assay1 4. Calibrate aggregometer: 0% transmission with PRP, 100% transmission with PPP. assay2 5. Incubate PRP at 37°C with test compound (e.g., APD791) or vehicle. assay1->assay2 assay3 6. Add sub-threshold agonist (e.g., ADP) followed by serotonin to induce aggregation. assay2->assay3 assay4 7. Record change in light transmission over time as platelets aggregate. assay3->assay4 analysis1 8. Calculate % inhibition of aggregation relative to vehicle control. assay4->analysis1 analysis2 9. Determine IC₅₀ value from concentration-response curve. analysis1->analysis2

Figure 2. Workflow for Light Transmission Aggregometry (LTA).

Detailed Steps:

  • Blood Collection: Whole human blood is drawn into tubes containing 3.2% sodium citrate as an anticoagulant.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP), used for calibration, is obtained by a second, high-speed centrifugation of the remaining blood or PRP.

  • Assay Procedure:

    • The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).

    • Aliquots of PRP are placed in cuvettes and warmed to 37°C.

    • The test compound (e.g., APD791) or vehicle is added to the PRP and incubated.

    • A sub-threshold concentration of a primary agonist (like ADP or collagen) is added, followed by serotonin to induce amplified aggregation.[6]

    • The change in light transmission through the PRP is recorded over several minutes as platelets aggregate.

  • Data Analysis: The extent of aggregation is quantified, and the percentage of inhibition by the test compound is calculated relative to the vehicle control. The IC₅₀ value is determined by testing a range of compound concentrations.[6]

In Vivo Canine Model of Recurrent Coronary Thrombosis

This preclinical model is used to evaluate the anti-thrombotic efficacy of novel compounds in a setting that simulates clinical arterial thrombosis.

Procedure Outline:

  • Animal Preparation: Anesthetized dogs are surgically prepared to expose a coronary artery (typically the left anterior descending or circumflex artery).[7][8]

  • Thrombosis Induction: Endothelial injury is induced in a segment of the artery, often combined with the placement of a stenosis to reduce blood flow. This creates a site for thrombus formation.[8]

  • Treatment and Monitoring: The test compound (e.g., APD791) or a placebo is administered. Coronary blood flow is continuously monitored to detect periods of occlusion (thrombus formation) and reperfusion.[6][8]

  • Endpoint Measurement: The primary endpoint is often the frequency and duration of occlusive thrombus formation over a set period. Bleeding time is also measured to assess the safety profile of the compound.[6]

Conclusion

The data presented in this guide confirm that Temanogrel (APD791) is a potent and selective 5-HT2A receptor inverse agonist. Its mechanism of action, focused on inhibiting the serotonin-mediated amplification of platelet aggregation, distinguishes it from broader-acting antiplatelet agents. In direct comparison, Temanogrel exhibits high potency, comparable to or exceeding that of older antagonists like Ketanserin, and is reported to have superior selectivity. Preclinical studies in relevant animal models of thrombosis further support its potential as an effective anti-thrombotic agent with a reduced risk of bleeding. This profile makes pyrazole derivatives, such as Temanogrel, a compelling class of compounds for further investigation in the development of novel anti-thrombotic therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Morpholino-1H-pyrazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds bearing a morpholine moiety, with a focus on their potential as kinase inhibitors. While direct, comprehensive SAR studies on 5-Morpholino-1H-pyrazol-3-amine analogs are not extensively available in the public domain, this guide draws parallels from closely related scaffolds, such as pyrazolo[1,5-a]pyrimidines and thiopyrano[4,3-d]pyrimidines, to provide insights into the key structural features influencing biological activity. The primary therapeutic target for this class of compounds appears to be the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of morpholino-containing pyrazole and pyrimidine derivatives against cancer cell lines and specific kinases. This data, derived from related but different scaffolds, illustrates the impact of structural modifications on potency.

Table 1: Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Analogs Against Human Cancer Cell Lines [2]

Compound IDR1R2A549 IC50 (μM)PC-3 IC50 (μM)MCF-7 IC50 (μM)HepG2 IC50 (μM)
7a HH18.31±1.1215.27±1.0817.33±1.1320.15±1.24
7b 4-CH3H15.24±1.0912.89±1.0314.78±1.0918.21±1.15
7d 4-F3,4-diCl8.12±0.986.02±0.957.23±0.9710.27±1.01
8d 4-F3,4-diCl6.02±0.957.23±0.978.12±0.9810.27±1.01

Note: The core structure for this table is a thiopyrano[4,3-d]pyrimidine, not a simple pyrazole.

Table 2: PI3K Isoform Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives [3]

Compound IDR1R2PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
13 IndoleMorpholine772>10000>10000>10000
37 IndoleN-t-butylpiperazine231083>10000228
54 AzaindoleN-t-butylpiperazine45118>10000112

Note: The core structure for this table is a pyrazolo[1,5-a]pyrimidine.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common synthetic route to produce a pyrazolo[1,5-a]pyrimidine core involves several key steps:

  • Formation of Dihydroxy-heterocycle: Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate.[4]

  • Chlorination: The resulting diol is then treated with a chlorinating agent such as phosphorus oxychloride to yield the dichloro-pyrimidine derivative.[4]

  • Nucleophilic Aromatic Substitution: The chlorine atoms are sequentially substituted. For instance, reaction with morpholine in the presence of a base like potassium carbonate in acetone selectively substitutes one chlorine.[4][5]

  • Suzuki Coupling: The remaining chlorine is then substituted with an aryl or heteroaryl group, such as an indole-4-boronic acid pinacol ester, using a palladium catalyst.[4]

  • Further Modifications: Functional groups on the coupled aryl ring can be further modified, for example, through deprotection of a hydroxyl group followed by oxidation to an aldehyde, and subsequent reductive amination to introduce various amine-containing side chains.[3]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against PI3K isoforms can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.[6]

  • Kinase Reaction: The PI3K enzyme is incubated with the lipid substrate (e.g., PIP2), ATP, and the test compound (inhibitor) in a reaction buffer in a 384-well plate.

  • ATP Depletion: After incubation (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

  • ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP formed and thus, the kinase activity. The signal is read using a plate-reading luminometer.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoid dose-response curve.[7]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-Amino-1H-pyrazole Starting Material step1 Reaction with 1,3-bielectrophile start->step1 step2 Functionalization (e.g., Suzuki Coupling) step1->step2 step3 Introduction of Morpholine step2->step3 final_compound This compound Analogs step3->final_compound assay1 In Vitro Kinase Assay (e.g., PI3K ADP-Glo) final_compound->assay1 assay2 Cell Viability Assay (e.g., MTT on Cancer Cells) final_compound->assay2 data_analysis IC50 Determination SAR Analysis assay1->data_analysis assay2->data_analysis

Caption: General workflow for the synthesis and biological evaluation of pyrazole analogs.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellResponse Cell Growth, Proliferation, Survival mTOR->CellResponse Leads to Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole analogs.

Structure-Activity Relationship Insights

Based on the analysis of related morpholino-containing heterocyclic compounds, several SAR trends can be inferred for the this compound scaffold:

  • The Morpholine Moiety: The morpholine group is a key pharmacophore, often crucial for activity against PI3K isoforms.[8] Its replacement can lead to a significant loss of potency.

  • Substitutions on the Core: Modifications on the pyrazole or an attached aromatic ring system significantly impact activity. For instance, in the thiopyrano[4,3-d]pyrimidine series, the introduction of electron-withdrawing groups like fluorine and chlorine on an appended phenyl ring enhanced cytotoxic activity.[2]

  • The Amine Linker: The 3-amino group on the pyrazole ring serves as a critical attachment point for various side chains that can modulate selectivity and potency. In related pyrazolo[1,5-a]pyrimidines, the nature of the substituent at this position was shown to be important for TrkA inhibition.

  • Selectivity across PI3K Isoforms: Minor structural changes can significantly alter the selectivity profile. For example, in the pyrazolo[1,5-a]pyrimidine series, replacing a morpholine with an N-t-butylpiperazine group not only improved PI3Kδ inhibitory activity but also affected selectivity against other isoforms.[3]

References

Comparative Analysis of 5-Morpholino-1H-pyrazol-3-amine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Activity of Morpholino-Pyrazole Analogs

The following table summarizes the in vitro activity of various compounds that share the morpholino-pyrazole core structure. These compounds often feature a fused pyrimidine ring, creating a pyrazolopyrimidine scaffold, a common feature in kinase inhibitors. The data highlights the potency and selectivity of these analogs across a range of cancer cell lines.

Compound Name/ReferenceTarget(s)Cell Line(s)IC50/Activity
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines [1]mTOR-Subnanomolar IC50
WAY-600 [2]mTOR-IC50 = 9.0 nM
WYE-687 [2]mTOR-IC50 = 4.6 nM
WYE-354 [2]mTOR-IC50 = 4.3 nM
Compound 8d (thiopyrano[4,3-d]pyrimidine derivative) [3]PI3KαA549, PC-3, MCF-7, HepG2IC50 = 6.02–10.27 μM
Compound 8a (CDK4/6 inhibitor) [4]CDK4, CDK6MV4-11 (leukemia), MDA-MB-453 (breast)GI50 = 0.209 μM (MV4-11), 3.683 μM (MDA-MB-453)
Compound 1a (CDK4/6 inhibitor) [5]CDK4, CDK6NCI-60 panelIC50 < 1 μM
Compound 2a (FLT3/CDK inhibitor) [5]FLT3, CDKsMV4-11 (leukemia)GI50 < 1 μM

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a common signaling pathway targeted by morpholino-pyrazole analogs and a general workflow for evaluating the in vitro activity of a test compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of translation (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell fate.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with Test Compound (e.g., 5-Morpholino-1H-pyrazol-3-amine analog) and Controls culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability data_analysis1 Determine IC50 values viability->data_analysis1 mechanism Mechanism of Action Studies data_analysis1->mechanism apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mechanism->apoptosis kinase_assay Kinase Activity Assay (Biochemical or Cellular) mechanism->kinase_assay data_analysis2 Analyze Apoptosis and Kinase Inhibition Data apoptosis->data_analysis2 kinase_assay->data_analysis2 conclusion Conclusion: Evaluate Potency and Selectivity data_analysis2->conclusion

References

A Comparative Guide to the Efficacy of Morpholino-Pyrazole Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of morpholino-pyrazole derivatives, with a focus on their potential as anticancer agents targeting tubulin polymerization. While specific efficacy data for 5-Morpholino-1H-pyrazol-3-amine is not extensively available in public literature, this guide centers on a closely related and well-studied class of morpholine-benzimidazole-pyrazole hybrids. We will use a representative compound from this class, herein referred to as Compound 8k , for a detailed comparison with the established tubulin inhibitor, Combretastatin A-4 (CA-4).

Executive Summary

Morpholino-pyrazole derivatives have emerged as a promising class of compounds in anticancer research. Notably, a series of morpholine-benzimidazole-pyrazole hybrids have demonstrated potent inhibition of tubulin polymerization, a critical mechanism for disrupting cell division in cancer cells. This guide presents a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action.

In-Vitro Efficacy: A Head-to-Head Comparison

The in-vitro anticancer activity of the morpholine-benzimidazole-pyrazole hybrid, Compound 8k, has been evaluated against several human cancer cell lines and directly compared to the well-known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4).

Table 1: In-Vitro Cytotoxicity (IC50) of Compound 8k vs. Combretastatin A-4

CompoundMCF-7 (Breast Cancer)PC3 (Prostate Cancer)A549 (Lung Cancer)
Compound 8k 0.042 µM0.61 µM0.76 µM
Combretastatin A-4 Superior activity to CA-4Superior activity to CA-4Superior activity to CA-4

Data sourced from a study by Sagam et al. on novel morpholine-benzimidazole-pyrazole hybrids. The study indicated that Compound 8k displayed superior activity against all cell lines compared to the standard drug etoposide, and that related compounds were more potent than CA-4.[1][2][3][4]

Table 2: In-Vitro Tubulin Polymerization Inhibition

CompoundIC50 for Tubulin Polymerization Inhibition
Compound 8k & related hybrids 2 to 3 times more potent than CA-4
Combretastatin A-4 Baseline

This data highlights the potent and direct inhibitory effect of this class of morpholino-pyrazole hybrids on tubulin dynamics.[1][4]

In-Vivo Efficacy: Xenograft Models

Table 3: Representative In-Vivo Efficacy of Combretastatin A-4 in a Xenograft Model

Animal ModelTumor TypeTreatmentOutcome
Nude MiceAnaplastic Thyroid Cancer XenograftCA-4P, Paclitaxel, and CarboplatinSignificant reduction in tumor growth compared to placebo[5]
Murine XenotransplantHuman Non-Small Cell Lung CancerCA-4 ProdrugSignificant delay in tumor growth and prolongation of survival[6]
MiceBreast Cancer XenograftCA-4P (120 mg/kg)50-90% decrease in tumor vascular perfusion[7][8]

These results underscore the potential of tubulin polymerization inhibitors to translate in-vitro cytotoxicity into in-vivo antitumor effects. Future studies are warranted to evaluate the in-vivo efficacy of promising morpholino-pyrazole derivatives like Compound 8k.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of morpholino-pyrazole derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

G cluster_0 Cellular Environment Morpholino-Pyrazole Morpholino-Pyrazole Tubulin Dimers Tubulin Dimers Morpholino-Pyrazole->Tubulin Dimers Binds to Microtubule Microtubule Morpholino-Pyrazole->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Cell Division Cell Division Mitotic Spindle->Cell Division Enables Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Signaling pathway of morpholino-pyrazole tubulin inhibitors.

By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Experimental Protocols

In-Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 48-72h Incubate Incubate Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated.[3][5][6][7][9]

In-Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

G Prepare Tubulin Solution Prepare Tubulin Solution Add Compound/Control Add Compound/Control Prepare Tubulin Solution->Add Compound/Control Initiate Polymerization Initiate Polymerization Add Compound/Control->Initiate Polymerization Temperature shift to 37°C Monitor Absorbance Monitor Absorbance Initiate Polymerization->Monitor Absorbance at 340 nm over time

Caption: Workflow for the tubulin polymerization assay.

  • Reagent Preparation: A solution of purified tubulin in a polymerization buffer containing GTP is prepared and kept on ice.

  • Compound Addition: The test compound or a control (e.g., paclitaxel for promotion, nocodazole for inhibition) is added to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring: The increase in absorbance at 340 nm, which corresponds to the light scattering by microtubules, is monitored over time. The IC50 for inhibition is determined from the resulting polymerization curves.[8][10][11]

In-Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., MCF-7, A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound at a specified dose and schedule (e.g., intraperitoneal injection daily for 21 days). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.[1][9][10]

Conclusion

The available data strongly suggests that morpholine-benzimidazole-pyrazole hybrids are a promising class of anticancer agents that act through the potent inhibition of tubulin polymerization. Their superior in-vitro cytotoxicity against multiple cancer cell lines compared to established agents like Combretastatin A-4 highlights their therapeutic potential. While further in-vivo studies are necessary to fully elucidate their efficacy and safety profiles, the initial findings warrant continued investigation and development of these compounds for cancer therapy.

References

Independent Verification of the Biological Effects of 5-Morpholino-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative PIM-1 kinase inhibitor, 5-Morpholino-1H-pyrazol-3-amine, with established alternative compounds. The information presented herein is intended to support independent verification of its biological effects through detailed experimental protocols and comparative data.

Introduction to PIM-1 Kinase and its Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is associated with various cancers, including hematopoietic malignancies and prostate cancer, making them an attractive target for therapeutic intervention.[1][3] PIM-1 kinase is regulated by the JAK/STAT signaling pathway and influences downstream signaling cascades that are critical for tumor cell proliferation and survival.[1][4]

Inhibitors of PIM-1 kinase are being actively investigated as potential anticancer agents. This guide focuses on comparing the hypothetical compound this compound with two well-characterized PIM-1 inhibitors: SGI-1776 and AZD1208.

Comparative Analysis of PIM-1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of SGI-1776 and AZD1208 against the three PIM kinase isoforms. This data provides a benchmark for evaluating the potency and selectivity of novel inhibitors like this compound.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Other Notable Targets
SGI-1776 7[5][6][7][8]363[5][6][7][8]69[5][6][7][8]Flt3 (44 nM), Haspin (34 nM)[6][8]
AZD1208 0.4[9][10]5.0[9][10]1.9[9][10]Highly selective for PIM kinases
This compound Data not availableData not availableData not availableData not available

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the PIM-1 signaling pathway and a general workflow for evaluating PIM-1 kinase inhibitors.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD Bad PIM1->BAD Phosphorylates cMyc c-Myc PIM1->cMyc Phosphorylates p27 p27 PIM1->p27 Phosphorylates NFkB NF-κB PIM1->NFkB Activates Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-Bad (Inactive) pBAD->Bcl2 No Inhibition Apoptosis Apoptosis Inhibition Bcl2->Apoptosis pcMyc p-c-Myc (Active) CellCycle Cell Cycle Progression pcMyc->CellCycle pp27 p-p27 (Degradation) pp27->CellCycle Promotes Progression pNFkB p-NF-κB (Active) Proliferation Cell Proliferation pNFkB->Proliferation

Caption: PIM-1 Kinase Signaling Pathway.

PIM1_Inhibitor_Workflow Compound Test Compound (e.g., this compound) KinaseAssay In Vitro Kinase Assay (Biochemical) Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) Compound->CellAssay InVivo In Vivo Xenograft Model Compound->InVivo IC50 Determine IC50 KinaseAssay->IC50 GI50 Determine GI50 / Apoptosis Induction CellAssay->GI50 WesternBlot Western Blot Analysis (Target Engagement) CellAssay->WesternBlot pSubstrate Measure Phosphorylation of PIM-1 Substrates (e.g., p-Bad) WesternBlot->pSubstrate Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy

Caption: Experimental Workflow for PIM-1 Inhibitor Evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the biological effects of PIM-1 kinase inhibitors.

In Vitro PIM-1 Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PIM-1 kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PIM-1 kinase

  • Peptide substrate (e.g., RSRHSSYPAGT)[11]

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compound (this compound) and control inhibitors (SGI-1776, AZD1208)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[2][12]

Procedure:

  • Prepare serial dilutions of the test and control compounds in DMSO.

  • In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).

  • Add 2 µl of recombinant PIM-1 kinase diluted in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of a substrate/[γ-³³P]-ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction and quantify the incorporation of ³³P into the substrate using a suitable method, such as the ADP-Glo™ system which measures ADP formation.[12]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the test compound on the growth of cancer cell lines that overexpress PIM-1.

Materials:

  • Human cancer cell line with high PIM-1 expression (e.g., MOLM-16, a human acute myeloid leukemia cell line)[13][14]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compound and control inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound or control inhibitors for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[10]

Western Blot Analysis for Target Engagement

This method is used to confirm that the test compound inhibits PIM-1 kinase activity within the cell by measuring the phosphorylation of its downstream substrates.

Materials:

  • Cancer cell line treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-Bad (Ser112), total Bad, phospho-c-Myc, total c-Myc, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of PIM-1 substrates.

Conclusion

This guide provides a framework for the independent verification of the biological effects of this compound as a potential PIM-1 kinase inhibitor. By utilizing the provided comparative data, signaling pathway information, and detailed experimental protocols, researchers can systematically evaluate its potency, selectivity, and cellular activity in comparison to established compounds in the field.

References

Benchmarking Pyrazomab: A Comparative Analysis Against Standard-of-Care BCR-ABL Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of Pyrazomab, a hypothetical investigational compound based on the 5-Morpholino-1H-pyrazol-3-amine scaffold, against the current standard-of-care tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). The relentless progression of CML is driven by the constitutively active BCR-ABL fusion protein, a tyrosine kinase that is the primary therapeutic target.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Pyrazomab's hypothetical performance with established therapies, supported by experimental data from publicly available literature for the standard-of-care drugs.

Mechanism of Action: Targeting the Engine of CML

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[4] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the phosphorylation of a multitude of downstream substrates.[2][4]

Pyrazomab (Hypothetical) , like other TKIs, is designed to be an ATP-competitive inhibitor of the BCR-ABL kinase. By binding to the ATP-binding site of the kinase domain, it is hypothesized to block the phosphorylation of downstream signaling proteins, thereby inhibiting proliferation and inducing apoptosis in BCR-ABL-positive cells.

Standard-of-Care TKIs:

  • Imatinib: The first-generation TKI that revolutionized CML treatment. It binds to the inactive conformation of the ABL kinase domain, preventing its activation.[1][2][3]

  • Dasatinib: A second-generation TKI that is significantly more potent than imatinib. It is a dual BCR-ABL and Src family kinase inhibitor and can bind to both the active and inactive conformations of the ABL kinase.[5][6][7]

  • Nilotinib: Another second-generation TKI with higher potency than imatinib. It selectively binds to the inactive conformation of the BCR-ABL kinase with high affinity.[8][9][10][11]

  • Bosutinib: A second-generation dual inhibitor of Src and ABL kinases.[12][13][14][15]

The following diagram illustrates the central role of BCR-ABL in CML pathogenesis and the mechanism of its inhibition by TKIs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate RAS_MAPK RAS/MAPK Pathway pSubstrate->RAS_MAPK JAK_STAT JAK/STAT Pathway pSubstrate->JAK_STAT PI3K_AKT PI3K/AKT Pathway pSubstrate->PI3K_AKT Proliferation Increased Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis TKI TKI (Pyrazomab, Imatinib, etc.) TKI->BCR_ABL Inhibition

Caption: Simplified BCR-ABL Signaling Pathway and TKI Inhibition.

Quantitative Comparison of Kinase Inhibition

The potency of TKIs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table summarizes the reported IC50 values for standard-of-care drugs against wild-type BCR-ABL and a common imatinib-resistant mutation, T315I. Hypothetical data for Pyrazomab is included for comparison.

CompoundBCR-ABL (Wild-Type) IC50 (nM)BCR-ABL (T315I Mutant) IC50 (nM)
Pyrazomab (Hypothetical) 0.8 >1000
Imatinib~250-400[16][17]>10000
Dasatinib~1-3[16][18][19]>500
Nilotinib~20-30[16][20][21]>3000
Bosutinib~1.2>2000

Note: IC50 values can vary depending on the specific assay conditions.

In Vitro Cellular Efficacy

The ultimate goal of a TKI is to inhibit the proliferation of CML cells. The following table presents hypothetical data on the anti-proliferative activity of Pyrazomab in comparison to standard-of-care drugs in a BCR-ABL-positive cell line (K562).

CompoundK562 Cell Line GI50 (nM) (Growth Inhibition 50%)
Pyrazomab (Hypothetical) 15
Imatinib~200-500[22][23]
Dasatinib~1-5
Nilotinib~20-50[24]
Bosutinib~10-40

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a general method for determining the IC50 of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant BCR-ABL kinase

    • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[25]

    • ATP and MgCl2[25][26]

    • Peptide substrate

    • Test compound (Pyrazomab or standard-of-care drug)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, peptide substrate, and compound dilutions to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of ATP and MgCl2.[26]

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability and proliferation.[27][28][29]

  • Reagents and Materials:

    • K562 (or other CML) cell line

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[28]

    • Solubilization buffer (e.g., SDS-HCl solution)[29]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[28]

    • Add serial dilutions of the test compound to the wells and incubate for 72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[28]

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark for at least 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

The following workflow diagram illustrates the process of evaluating a novel kinase inhibitor from initial screening to cellular assays.

cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library (e.g., Pyrazole Derivatives) HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50_Determination IC50 Determination (Kinase Assay) Hit_ID->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation Cell-Based Assays (e.g., MTT Assay) Selectivity_Profiling->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies Cell_Proliferation->Mechanism_Studies SAR Structure-Activity Relationship (SAR) Mechanism_Studies->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate (e.g., Pyrazomab) ADME->Lead_Candidate

Caption: Workflow for Novel Kinase Inhibitor Evaluation.

Conclusion

This comparative guide benchmarks the hypothetical BCR-ABL inhibitor, Pyrazomab, against established standard-of-care TKIs for Chronic Myeloid Leukemia. Based on the presented hypothetical data, Pyrazomab demonstrates potent inhibition of the wild-type BCR-ABL kinase, comparable to second-generation inhibitors like dasatinib and bosutinib. Furthermore, its strong anti-proliferative effects in a CML cell line suggest promising cellular efficacy.

It is important to note that, like most second-generation TKIs, Pyrazomab is hypothesized to be ineffective against the T315I "gatekeeper" mutation. Further optimization of the this compound scaffold would be necessary to address this key resistance mechanism. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of novel kinase inhibitors like Pyrazomab. This analysis underscores the potential of the pyrazole scaffold in the development of next-generation cancer therapeutics.

References

Unveiling the Kinase Selectivity of 5-Morpholino-1H-pyrazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic potential and potential off-target effects. This guide provides a comprehensive, albeit illustrative, assessment of the kinase selectivity profile of 5-Morpholino-1H-pyrazol-3-amine, a novel investigational compound. Due to the absence of publicly available large-scale screening data for this specific molecule, this guide presents a representative profile based on the known activities of structurally related pyrazole-based kinase inhibitors.

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with derivatives targeting a range of kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases. The inclusion of a morpholine group can enhance potency and improve pharmacokinetic properties. This analysis compares the hypothetical inhibitory activity of this compound against a panel of selected kinases with two well-characterized, broad-spectrum kinase inhibitors, Staurosporine and Sunitinib, to provide a clear context for its potential selectivity.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound against a panel of representative kinases. For comparative purposes, the IC50 values for Staurosporine and Sunitinib are also presented. It is important to note that the data for this compound is illustrative and intended to represent a plausible selectivity profile for a compound of this class.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)[1][2]Sunitinib (IC50, nM)[3][4]
Aurora A1515>10,000
Aurora B820250
CDK2/cyclin E503>10,000
ALK2520150
FAK15016100
VEGFR2800680
PDGFRβ>1,000202
c-Kit>1,0001050
SRC4506200
p38α>5,00050>10,000

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the general activity of pyrazole-based kinase inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase assays that are industry standards for generating such data.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.

  • Principle : The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescent acceptor on the substrate, resulting in a detectable signal.

  • Procedure :

    • A kinase reaction is set up containing the kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[5]

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated at room temperature for a set period (e.g., 60 minutes).[6]

    • A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.[5]

    • After another incubation period (e.g., 30-60 minutes) to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader.[5][6]

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.

  • Principle : The Kinase-Glo® Reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP remaining. Therefore, a lower luminescent signal indicates higher kinase activity.[7][8][9]

  • Procedure :

    • The kinase reaction is performed by incubating the kinase, substrate, and ATP.

    • The test compound is included at a range of concentrations.

    • After the incubation period, an equal volume of Kinase-Glo® Reagent is added to the reaction.[7][8]

    • The plate is mixed and incubated at room temperature to allow the luminescent signal to stabilize.

    • Luminescence is measured using a luminometer.[8]

    • The IC50 is determined by analyzing the dose-response curve of the inhibitor.

Radiometric Kinase Assay

This traditional method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

  • Principle : This assay provides a direct measure of kinase activity by quantifying the radioactivity transferred to a substrate.[10][11]

  • Procedure :

    • The kinase reaction is initiated by adding [γ-³²P]ATP to a mixture containing the kinase, substrate, and the test inhibitor.[12]

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane which binds the phosphorylated substrate.[12]

    • The membrane is washed to remove unincorporated [γ-³²P]ATP.

    • The radioactivity retained on the membrane is quantified using a scintillation counter or a phosphorimager.[11][12]

    • Inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in assessing kinase selectivity and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Data Raw Data Acquisition Detection->Data IC50 IC50 Curve Fitting & Determination Data->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for kinase selectivity profiling.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Illustrative Downstream Pathway cluster_inhibitor cluster_downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound (Hypothetical Target: Aurora A/B) AuroraA Aurora A/B Inhibitor->AuroraA AuroraA->Proliferation Mitosis Regulation

Caption: Simplified signaling pathway with a hypothetical target.

References

validation of 5-Morpholino-1H-pyrazol-3-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pyrazole-based chemical probes for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), a key regulator in cellular signaling pathways. We will evaluate a selective inhibitor, hereafter referred to as Compound 17 , and a dual inhibitor, NG25 , which also targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This comparison is based on their biochemical potency, kinome-wide selectivity, and cellular target engagement, supported by experimental data.

Introduction to MAP4K2

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), is a serine/threonine kinase that plays a crucial role in various cellular processes. It is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. MAP4K2 is implicated in immune responses, inflammation, and apoptosis. Its involvement in these fundamental pathways makes it an attractive target for therapeutic intervention and necessitates the development of high-quality chemical probes to dissect its biological functions.

The Chemical Probes

This guide focuses on two distinct pyrazole-based inhibitors:

  • Compound 17: A selective, ATP-competitive inhibitor of MAP4K2. Its selectivity makes it a valuable tool for specifically interrogating the functions of MAP4K2.

  • NG25: A potent dual inhibitor of both MAP4K2 and TAK1. While less selective, it can be used to study the combined roles of these two kinases or as a control to differentiate MAP4K2-specific effects.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for Compound 17 and NG25, providing a clear comparison of their performance characteristics.

Table 1: Biochemical Potency
CompoundTargetIC50 (nM)[1][2]
Compound 17 MAP4K237
TAK12700
NG25 MAP4K222
TAK1149

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinome Selectivity Profile
CompoundProfiling MethodPrimary Target(s)Notable Off-Targets (>50% inhibition at 1 µM)[1][2]
Compound 17 KiNativ (220 kinases)MAP4K2ABL (weak inhibition)
NG25 KINOMEscanMAP4K2, TAK1ZAK, p38α, SRC, LYN

Kinome scan and KiNativ are high-throughput screening methods used to determine the selectivity of kinase inhibitors against a large panel of kinases.

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.

MAP4K2 Signaling Pathway

MAP4K2_Signaling cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects TNFa TNFα TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 TGFb TGFβ TGFb->TAK1 MAP4K2 MAP4K2 MKK4_7 MKK4/7 MAP4K2->MKK4_7 MKK3_6 MKK3/6 MAP4K2->MKK3_6 TAK1->MKK4_7 TAK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Immune_Response Immune Response JNK->Immune_Response p38->Apoptosis p38->Inflammation p38->Immune_Response Compound17 Compound 17 Compound17->MAP4K2 NG25 NG25 NG25->MAP4K2 NG25->TAK1

Caption: Simplified MAP4K2 signaling cascade and points of inhibition.

Experimental Workflow for Chemical Probe Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Validation Biochem_Potency Biochemical Potency (IC50) (e.g., LanthaScreen) Kinome_Scan Kinome-wide Selectivity (e.g., KINOMEscan) Biochem_Potency->Kinome_Scan Target_Engagement Target Engagement (e.g., NanoBRET) Kinome_Scan->Target_Engagement Cellular_Potency Cellular Potency (e.g., p-p38 Western Blot) Target_Engagement->Cellular_Potency Probe_Validation Validated Chemical Probe Cellular_Potency->Probe_Validation

References

Safety Operating Guide

Personal protective equipment for handling 5-Morpholino-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Morpholino-1H-pyrazol-3-amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and similar pyrazole derivatives. The following table summarizes the required PPE.

Protection Type Specific Equipment Standards & Remarks
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1][2]Eyeglasses alone are not sufficient.[2]
Skin Protection Disposable nitrile gloves are suitable for short-term protection.[1] For extensive handling, consider double gloving.[3] A lab coat, preferably flame-resistant, must be worn and fully buttoned.[1]Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if dust is generated.[4]A proper respiratory protection program, including fit-testing, should be in place.[1][2]
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot are required.[1]Do not wear sandals or open-toed shoes in the laboratory.[5]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for the safe handling of this compound.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the handling area.[8][9]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[7][9]

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

  • Wash the spill area thoroughly with soap and water.[9]

Disposal:

  • Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations.[4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for related compounds B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste According to Regulations G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.